4-Amino-1-methylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOCUZOKRULSAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372116 | |
| Record name | 4-Amino-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41838-46-4 | |
| Record name | 4-Amino-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41838-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-1-methylpiperidine (CAS: 41838-46-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-methylpiperidine, a versatile synthetic building block with significant applications in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides established protocols for its synthesis and characterization, and explores its role in the development of novel therapeutics, particularly in the areas of neurological disorders and infectious diseases. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological mechanisms are illustrated with diagrams.
Introduction
This compound, with CAS number 41838-46-4, is a substituted piperidine (B6355638) that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a primary amino group and a tertiary amine within a saturated heterocyclic ring, allows for diverse chemical modifications, making it a valuable scaffold in the design of compounds with specific pharmacological profiles.[2] This guide aims to be a thorough resource for researchers and professionals working with this compound, consolidating essential technical information to facilitate its effective use in the laboratory and in drug development pipelines.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[2] A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41838-46-4 | [3][4] |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [3][4] |
| Appearance | Colorless to light orange to yellow clear liquid | [2][3] |
| Boiling Point | 62-64 °C at 1 mmHg | [5] |
| Density | 0.91 g/cm³ | [3][4] |
| Refractive Index | 1.4700-1.4740 | [5] |
| pKa | 9.92 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in water and various organic solvents | [4] |
| SMILES | CN1CCC(CC1)N | [6] |
| InChI | InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | [6] |
| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N | [6] |
Synthesis and Purification
A common and efficient method for the synthesis of this compound is the reductive amination of 1-methyl-4-piperidone (B142233). This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of 1-Methyl-4-piperidone
This protocol is adapted from established procedures for reductive amination.[7][8]
Materials:
-
1-Methyl-4-piperidone
-
Ammonium acetate (B1210297) (NH₄OAc) or Ammonia (NH₃) in a suitable solvent (e.g., methanol)
-
Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in methanol, add an excess of the amine source (e.g., ammonium acetate, 5-10 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 20 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification Protocol
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[5]
For Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane, often with a small percentage of a basic modifier like triethylamine (B128534) or ammonium hydroxide (B78521) to prevent streaking. A typical eluent system is a mixture of methanol and dichloromethane (e.g., 3:7) with a small amount of ammonia (e.g., 3.5%).[5]
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Spectral Data and Characterization
The identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~2.6-2.8 | m | 1H | CH-NH₂ |
| H-2, H-6 (axial) | ~1.9-2.1 | m | 2H | CH₂ |
| H-2, H-6 (equatorial) | ~2.7-2.9 | m | 2H | CH₂ |
| H-3, H-5 (axial) | ~1.3-1.5 | m | 2H | CH₂ |
| H-3, H-5 (equatorial) | ~1.7-1.9 | m | 2H | CH₂ |
| N-CH₃ | ~2.2-2.3 | s | 3H | N-CH₃ |
| NH₂ | ~1.5-2.5 | br s | 2H | NH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| C-4 | ~49-51 | C-NH₂ |
| C-2, C-6 | ~55-57 | CH₂ |
| C-3, C-5 | ~35-37 | CH₂ |
| N-CH₃ | ~46-48 | N-CH₃ |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A reference to a vapor phase IR spectrum is available on PubChem.[6]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3360-3280 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂) |
| 2950-2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1650-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1470-1430 | Medium | C-H Bend | Aliphatic (CH₂) |
| 1150-1050 | Medium | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve alpha-cleavage adjacent to the nitrogen atoms.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| m/z | Possible Fragment Ion | Notes |
| 114 | [C₆H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 99 | [M - CH₃]⁺ | Loss of a methyl radical from the N-methyl group |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage with loss of CH₃NH₂ |
| 57 | [C₃H₇N]⁺ | Further fragmentation |
Applications in Drug Discovery and Development
This compound is a valuable scaffold in the design of various therapeutic agents, particularly those targeting the central nervous system (CNS) and infectious diseases.[1][2]
Central Nervous System (CNS) Drug Discovery
Derivatives of 4-aminopiperidine (B84694) have been investigated for their potential as cognition enhancers and for the treatment of neurodegenerative diseases.[6] One significant area of research is the development of N-type calcium channel blockers.[5][9]
N-type Calcium Channel Blockade: N-type calcium channels are predominantly located on presynaptic nerve terminals and are crucial for regulating neurotransmitter release.[9] Blockade of these channels has been identified as a promising strategy for the development of novel analgesics.[5][9] Derivatives of 4-aminopiperidine have been synthesized and shown to be selective blockers of N-type calcium channels.[9] The mechanism of action is believed to involve the blockade of the channel in its inactivated state, leading to a reduction in calcium influx and subsequent neurotransmitter release.[9]
The following diagram illustrates the proposed mechanism of action of 4-aminopiperidine derivatives as N-type calcium channel blockers.
Antiviral Activity
Derivatives of 4-aminopiperidine have emerged as potent inhibitors of Hepatitis C Virus (HCV) assembly.[10][11]
HCV Assembly Inhibition: The 4-aminopiperidine scaffold has been identified as a chemotype that inhibits the assembly and release of infectious HCV particles.[10][11] The mechanism is thought to involve the disruption of the co-localization of HCV core proteins with cytosolic lipid droplets, a critical step in the formation of new virions.[10] This mode of action is distinct from many existing HCV drugs that target viral replication enzymes, suggesting that these compounds could be used in combination therapies.[11]
The diagram below depicts the role of 4-aminopiperidine derivatives in inhibiting HCV assembly.
Safety and Handling
This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 5: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statement(s) |
| GHS02: FlameGHS05: Corrosion | Danger | H226: Flammable liquid and vaporH314: Causes severe skin burns and eye damage |
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a foundational building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its utility in developing compounds for CNS disorders and as antiviral agents highlights its importance in drug discovery. This technical guide has provided a consolidated resource of its chemical properties, synthetic and purification protocols, and an overview of its key applications, which should serve as a valuable tool for researchers and drug development professionals. Further exploration of this scaffold is likely to yield new and improved therapeutic candidates in the future.
References
- 1. journals.usb.ac.ir [journals.usb.ac.ir]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 41838-46-4 | TCI AMERICA [tcichemicals.com]
- 4. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. C101, a novel 4-amino-piperidine derivative selectively blocks N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 1-Methylpiperidin-4-amine
This guide provides a comprehensive overview of the chemical and physical properties of 1-Methylpiperidin-4-amine, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and includes detailed experimental protocols and visualizations to support laboratory work and further research.
Core Chemical and Physical Properties
1-Methylpiperidin-4-amine, with the CAS number 41838-46-4, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and the agrochemical industry.[1] It consists of a piperidine (B6355638) ring with a methyl group attached to the nitrogen atom and an amine group at the 4th position.[1] Its appearance can range from a colorless to light-yellow or orange liquid to a white or off-white solid, often with a mild, amine-like odor.[1][2][3]
Table 1: Physical and Chemical Properties of 1-Methylpiperidin-4-amine
| Property | Value | Source(s) |
| Molecular Formula | C6H14N2 | [3][4][5] |
| Molecular Weight | 114.19 g/mol | [3][4][5] |
| CAS Number | 41838-46-4 | [2][3][4] |
| Appearance | Colorless to light-yellow/orange liquid; White to off-white solid | [1][2][3] |
| Melting Point | 203-207 °C | [3][5] |
| Boiling Point | 62-64 °C at 1 mmHg; 83 °C at 40 mmHg; 138 °C (lit.) | [3][5][6] |
| Density | 0.91 g/cm³ (or 0.903 g/mL at 25 °C) | [3][5] |
| Refractive Index | 1.4700-1.4740 | [3][5] |
| pKa | 9.92 ± 0.20 (Predicted) | [1][3] |
| Solubility | Soluble in water | [1] |
| SMILES | CN1CCC(CC1)N | [4][7] |
| InChI | InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | [3][4][7] |
| InChIKey | ALOCUZOKRULSAA-UHFFFAOYSA-N | [3][4][7] |
Safety and Handling
1-Methylpiperidin-4-amine is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[8] It may also cause an allergic skin reaction and is harmful if inhaled. Proper personal protective equipment, including flame-retardant clothing, gloves, and safety goggles, should be worn when handling this chemical.[9] It should be stored under an inert gas (nitrogen or argon) in a dry, cool, and well-ventilated place, away from heat and ignition sources.[3][9]
Table 2: Safety Information for 1-Methylpiperidin-4-amine
| Identifier | Codes/Statements | Source(s) |
| Hazard Codes | Xi, Xn | [3] |
| Risk Statements | 11-22-34-36/37/38 | [3] |
| Safety Statements | 9-16-22-26-36/37/39-45 | [3][5] |
| GHS Hazard Statements | H226, H314, H317, H332 |
Experimental Protocols
A common method for the synthesis of 1-Methylpiperidin-4-amine involves the deprotection of a protected amine precursor.[3]
Materials:
-
N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (starting material)
-
4% Formic acid in methanol
-
10% Palladium on carbon (Pd/C)
-
Argon gas
-
Diatomaceous earth
-
Concentrated hydrochloric acid
-
Methanol/dichloromethane (B109758) (3:7 with 3.5% ammonia) for chromatography
Procedure:
-
Dissolve N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1 g, 4.27 mmol) in a methanol solution containing 4% formic acid (60 mL).[3]
-
Under an argon atmosphere, add 10% Pd/C (1 g) to the solution.[3]
-
Heat the reaction mixture to reflux and maintain for 24 hours.[3]
-
After the reaction is complete, filter the mixture through diatomaceous earth.[3]
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.[3]
-
Concentrate the resulting solution to obtain a yellow oily substance.[3]
The crude product from the synthesis is purified using column chromatography and characterized by TLC and HPLC-MS.
Purification by Fast Chromatography:
-
Prepare a chromatography column with a suitable stationary phase.
-
Dissolve the crude oily substance in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a mixture of methanol/dichloromethane (3:7) containing 3.5% ammonia.[3]
-
Collect the fractions containing the purified product.
-
The final product, 4-amino-1-methylpiperidine, is obtained as a white solid with a yield of approximately 51%.[2][3]
Characterization Techniques:
-
Thin Layer Chromatography (TLC): The purity of the product can be monitored using TLC with an eluent of 10% dichloromethane in methanol with 3.5% ammonia. The reported Rf value is 0.13.[2][3]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is used to confirm the molecular weight of the synthesized compound. The molecular ion peak (MH+) is observed at m/z 115.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can be used to confirm the structure of 1-Methylpiperidin-4-amine.[10]
Visualizations
The following diagram illustrates the key steps in the synthesis and purification of 1-Methylpiperidin-4-amine.
Caption: Synthesis and purification workflow for 1-Methylpiperidin-4-amine.
This diagram shows the chemical structure of 1-Methylpiperidin-4-amine.
Caption: Chemical structure of 1-Methylpiperidin-4-amine.
Applications in Research and Development
1-Methylpiperidin-4-amine is a versatile intermediate in the synthesis of various bioactive molecules.[11] It is particularly useful in the development of pharmaceuticals targeting central nervous system disorders.[1] Its structural features allow for modifications that can enhance the efficacy and selectivity of drug candidates.[11] Beyond pharmaceuticals, it is also utilized in the agrochemical industry for creating new pesticides and in the manufacturing of specialty amines.[1][11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 3. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]
- 4. 1-Methylpiperidine-4-amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. chembk.com [chembk.com]
- 6. 41838-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 1-Methylpiperidin-4-amine(41838-46-4) 1H NMR spectrum [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to 4-Amino-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties, synthesis protocols, and applications of 4-Amino-1-methylpiperidine. This versatile heterocyclic amine is a crucial building block and intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2]
Core Physicochemical and Molecular Data
This compound, also known as 1-methylpiperidin-4-amine, is a clear, colorless to light-yellow liquid.[3][4] Its fundamental molecular and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H14N2 | [5][6][7][8] |
| Molecular Weight | 114.19 g/mol | [3][5][6][7] |
| Monoisotopic Mass | 114.1157 Da | [5] |
| CAS Number | 41838-46-4 | [6][7][8] |
| Density | 0.91 g/cm³ | [6] |
| Boiling Point | 141°C at 760 mmHg | [8] |
| Flash Point | 39.2°C | [8] |
| IUPAC Name | 1-methylpiperidin-4-amine | [5] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reductive amination of 1-Methyl-4-piperidone. Below are detailed methodologies for this conversion.
Protocol 1: Reductive Amination using Ammonium (B1175870) Formate (B1220265) and Pd/C
This protocol details a common method for the synthesis of 1-methylpiperidin-4-ylamine from 1-Methyl-piperidin-4-one.
-
Materials:
-
1-Methyl-piperidin-4-one
-
Ammonium formate
-
Methanol (B129727) (MeOH)
-
20% Palladium on Carbon (Pd/C)
-
Chloroform
-
-
Procedure:
-
Dissolve 1-Methyl-piperidin-4-one (1.0 g, 0.008837 mol) in methanol.
-
Add ammonium formate (2.226 g, 0.035348 mol) to the solution and stir for 10 minutes.
-
Carefully add 20% Pd/C to the reaction mixture.
-
Heat the mixture at 60°C for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10% methanol in chloroform.[3]
-
Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is evaporated under reduced pressure. Further purification can be achieved through distillation or chromatography.
-
Protocol 2: Synthesis via Deprotection
This method involves the deprotection of a precursor molecule to yield the final product.
-
Materials:
-
N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine
-
Methanol solution containing 4% formic acid
-
10% Palladium on Carbon (Pd/C)
-
Argon gas
-
Diatomaceous earth
-
Concentrated hydrochloric acid
-
Eluent: Methanol/dichloromethane (3:7) with 3.5% ammonia (B1221849)
-
-
Procedure:
-
Dissolve N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1.0 g, 4.27 mmol) in a methanol solution of 4% formic acid (60 mL).
-
Under an argon atmosphere, add 10% Pd/C (1.0 g) to the reaction system.
-
Heat the reaction mixture to reflux for 24 hours.
-
After the reaction is complete, filter the mixture through diatomaceous earth.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.
-
Concentrate the resulting solution to obtain a yellow oily substance.
-
Purify the oily residue by flash chromatography using an eluent of methanol/dichloromethane (3:7) with 3.5% ammonia to yield this compound as a white solid.[4]
-
Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the reductive amination process described in Protocol 1.
Caption: Synthesis workflow for this compound.
Applications in Research and Development
This compound is a valuable intermediate in medicinal chemistry and organic synthesis.[1] Its structural features, including a reactive primary amine and a piperidine (B6355638) core, make it a key component in the synthesis of complex molecules and bioactive compounds.[1][2] It is particularly utilized in the development of pharmaceuticals, including those targeting neurological disorders, and in the formulation of agrochemicals like pesticides and herbicides.[1] The 4-aminopiperidine (B84694) scaffold, in general, has been investigated for creating novel antifungal agents.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 5. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 41838-46-4 4-Amino-1-methyl piperidine 4-Amino-1-methyl piperidine - CAS Database [chemnet.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-Amino-1-methylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-methylpiperidine (CAS No. 41838-46-4), a key intermediate in pharmaceutical synthesis. The information is presented to facilitate its use in research, development, and quality control processes.
Chemical Structure and Properties
-
IUPAC Name: 1-methylpiperidin-4-amine[1]
-
Molecular Formula: C₆H₁₄N₂[1]
-
Molecular Weight: 114.19 g/mol [1]
-
Appearance: Colorless to pale yellow liquid[2]
-
Boiling Point: 141 °C at 760 mmHg
-
Density: 0.91 g/cm³[3]
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 - 2.9 | m | 2H | Axial H at C2, C6 |
| ~2.2 - 2.3 | s | 3H | N-CH₃ |
| ~2.0 - 2.1 | m | 1H | H at C4 |
| ~1.8 - 1.9 | m | 2H | Equatorial H at C2, C6 |
| ~1.6 - 1.7 | m | 2H | Axial H at C3, C5 |
| ~1.4 - 1.5 | br s | 2H | NH₂ |
| ~1.3 - 1.4 | m | 2H | Equatorial H at C3, C5 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~55 - 57 | C2, C6 |
| ~49 - 51 | C4 |
| ~46 - 48 | N-CH₃ |
| ~33 - 35 | C3, C5 |
Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H stretch (primary amine, two bands expected)[4] |
| 2950 - 2850 | Strong | C-H stretch (aliphatic)[5] |
| ~1590 | Medium | N-H bend (scissoring) |
| 1450 - 1470 | Medium | C-H bend (scissoring) |
| ~1050 | Medium | C-N stretch |
Note: Predicted values are based on typical IR absorption frequencies for primary amines and piperidine (B6355638) derivatives. A vapor phase IR spectrum is reportedly available from John Wiley & Sons, Inc., which may provide precise experimental data.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 115 | [M+H]⁺ (Molecular ion peak, protonated)[6] |
| 114 | M⁺ (Molecular ion) |
| 99 | [M-CH₃]⁺ |
| 71 | Fragmentation product |
| 58 | Fragmentation product |
Note: The molecular ion peak of [M+H]⁺ at 115 has been experimentally observed via HPLC-MS.[6] The fragmentation pattern is predicted based on typical fragmentation of cyclic amines.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The concentration should be adjusted to obtain a good signal-to-noise ratio.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data and reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands and their corresponding wavenumbers.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, where it is vaporized and ionized by a beam of electrons.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is sprayed into the mass spectrometer through a charged capillary, forming charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions (often protonated, [M+H]⁺).
-
The ions are then analyzed by the mass spectrometer.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for spectroscopic analysis of this compound.
References
- 1. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
The Multifaceted Biological Activities of 4-Amino-1-methylpiperidine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-1-methylpiperidine scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and the conformational flexibility of the piperidine (B6355638) ring, allow for facile modification and optimization of pharmacological properties. This technical guide provides an in-depth overview of the significant biological activities exhibited by derivatives of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Analgesic Activity: Targeting Opioid Receptors
Derivatives of 4-aminopiperidine (B84694) have been extensively investigated for their analgesic properties, primarily through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR). These compounds often mimic the pharmacophore of established opioid analgesics like fentanyl.
Quantitative Data: Opioid Receptor Binding and Analgesic Efficacy
The following table summarizes the binding affinities and in vivo analgesic effects of selected 4-aminopiperidine derivatives.
| Compound ID | Modification | Receptor Binding Affinity (Kᵢ, nM) vs. µ-opioid receptor | Analgesic Activity (% Inhibition in Writhing Test) | Reference |
| HN58 | N-substituted derivative | Data not available | 100% | [1] |
| 6b | 1,4-substituted piperidine with 4-bromophenyl group | Not specified, but activity comparable to morphine | Comparable to 3 mg/kg morphine in tail-flick test | [2] |
| Fentanyl Analogues | Various 4-anilidopiperidine modifications | Varies (sub-nanomolar to micromolar) | Potent analgesic effects | [3] |
Experimental Protocols
Tail-Flick Test for Central Analgesic Activity
This method assesses the pain response to a thermal stimulus and is indicative of centrally mediated analgesia.
-
Animals: Male albino mice (20-30g) are used.
-
Apparatus: A tail-flick apparatus that applies a radiant heat source to the tail.
-
Procedure:
-
A baseline latency for the tail-flick response is determined for each mouse before treatment. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
The test compound (e.g., 50 mg/kg, intraperitoneally) or a standard analgesic like morphine (e.g., 3 mg/kg) is administered.
-
At specific time intervals (e.g., 30, 60, 90, 120 minutes) post-administration, the tail-flick latency is measured again.
-
The percentage of the maximum possible effect (%MPE) is calculated to quantify the analgesic effect.
-
Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity
This test evaluates the analgesic effect on visceral pain induced by a chemical irritant.
-
Animals: Male albino mice (20-30g) are used.
-
Procedure:
-
Mice are pre-treated with the test compound or a vehicle control.
-
After a set absorption time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).
-
The percentage of inhibition of writhing compared to the control group is calculated.
-
Signaling Pathway
µ-Opioid Receptor Signaling
Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist leads to a cascade of intracellular events resulting in analgesia.
Caption: µ-Opioid receptor signaling cascade.
Anticancer Activity
Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of DNA replication by binding to histone lysine (B10760008) residues.[4]
Quantitative Data: In Vitro Cytotoxicity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative 4-aminopiperidine derivatives against different cancer cell lines.
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound (4AMP) | Myeloid leukemia cells | Leukemia | 5 | [4][5] |
| Compound 1 | HCT116 | Colorectal Carcinoma | 22.4 | [6] |
| Compound 2 | HCT116 | Colorectal Carcinoma | 0.34 | [6] |
| Compound 3d | MCF-7 | Breast Cancer | 43.4 | [2] |
| Compound 3d | MDA-MB-231 | Breast Cancer | 35.9 | [2] |
| Compound 4d | MCF-7 | Breast Cancer | 39.0 | [2] |
| Compound 4d | MDA-MB-231 | Breast Cancer | 35.1 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Procedure:
-
After cell attachment, they are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
The IC₅₀ value is calculated from the dose-response curve.[7][8]
-
Workflow Diagram
In Vitro Anticancer Drug Screening Workflow
Caption: Workflow for MTT-based cell viability assay.
Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis
A significant area of investigation for 4-aminopiperidine derivatives is their antifungal activity, particularly their ability to inhibit the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table shows the MIC values of promising 4-aminopiperidine derivatives against various fungal species.
| Compound ID | Fungal Species | MIC Range (µg/mL) | Reference |
| 2b | Candida spp. | 1 - 4 | [9] |
| 2b | Aspergillus spp. | 1 - 8 | [9] |
| 3b | Candida spp. | 1 - 4 | [9] |
| 3b | Aspergillus spp. | 1 - 8 | [9] |
| 3b | Mucormycetes | 4 - >16 | [9] |
Experimental Protocols
Microbroth Dilution Assay for MIC Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Each well is inoculated with the fungal suspension.
-
The plates are incubated under appropriate conditions for the specific fungal species.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Signaling Pathway
Fungal Ergosterol Biosynthesis Pathway
4-Aminopiperidine derivatives have been shown to inhibit key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase, leading to the depletion of ergosterol and accumulation of toxic sterol intermediates.
Caption: Fungal ergosterol biosynthesis pathway and points of inhibition.
Antiviral Activity: Targeting Hepatitis C Virus (HCV) Assembly
Derivatives of 4-aminopiperidine have emerged as potent inhibitors of the Hepatitis C virus (HCV) lifecycle, specifically targeting the assembly and release of infectious virus particles.
Quantitative Data: Anti-HCV Activity
The following table summarizes the half-maximal effective concentration (EC₅₀) and cytotoxic concentration (CC₅₀) of lead 4-aminopiperidine compounds against HCV.
| Compound ID | HCV Assay | EC₅₀ (µM) | CC₅₀ (µM) | Reference |
| 1 | HCVcc | 2.57 | >20 | [1] |
| 2 | HCVcc | 2.09 | >20 | [1] |
Experimental Protocols
HCV Replicon Assay
This cell-based assay is used to identify and characterize inhibitors of HCV RNA replication.
-
Cell Line: Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon, often containing a reporter gene like luciferase.
-
Procedure:
-
Replicon-containing cells are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the test compounds.
-
After an incubation period (e.g., 72 hours), cell viability is assessed (e.g., using an MTT assay) to determine the CC₅₀.
-
For EC₅₀ determination, the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying HCV RNA levels using RT-qPCR.[4][5]
-
Logical Relationship Diagram
HCV Life Cycle and Inhibition of Assembly
Caption: Inhibition of HCV assembly by 4-aminopiperidine derivatives.
Other Notable Biological Activities
Beyond the aforementioned activities, derivatives of this compound have shown promise in other therapeutic areas:
-
Sigma-1 Receptor Ligands: These compounds exhibit high affinity for the sigma-1 receptor, a molecular chaperone involved in various cellular functions, and have shown antiproliferative properties.
-
Gastrin-Releasing Peptide Receptor (GRPR) Antagonists: Derivatives have been developed as antagonists for GRPR, which is overexpressed in several cancers, making them potential candidates for tumor imaging and targeted therapy.
-
MenA Inhibitors: Certain 4-aminopiperidine derivatives inhibit 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis, representing a novel anti-tubercular strategy.
This guide highlights the significant potential of the this compound scaffold in drug discovery. The diverse biological activities, coupled with the synthetic tractability of this core structure, make it a continued focus of research and development for novel therapeutics. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved drug candidates based on this versatile molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hepatitis C Virus: Assembly and Release of Virus Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Versatility of 4-Amino-1-methylpiperidine: A Technical Guide for Synthetic and Medicinal Chemists
Introduction
4-Amino-1-methylpiperidine is a versatile bifunctional synthetic building block that has garnered significant attention in the fields of pharmaceutical development and medicinal chemistry. Its unique structure, featuring a nucleophilic primary amine and a tertiary amine embedded within a piperidine (B6355638) ring, allows for the strategic introduction of this scaffold into a wide array of complex molecules. This technical guide provides an in-depth overview of the chemical properties, synthetic applications, and role of this compound in the development of bioactive compounds. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization in chemical synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₂ | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 62-64 °C @ 1 mmHg | [3] |
| Density | 0.91 g/cm³ | [4] |
| Purity | ≥ 99% (GC) | [1] |
| CAS Number | 41838-46-4 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value | Reference |
| Molecular Ion Peak (MH+) | 115 | [3] |
| Refractive Index | 1.4700-1.4740 | [3] |
| TLC Rf Value | 0.13 (10% Methanol (B129727) in Dichloromethane with 3.5% Ammonia) | [3] |
Synthetic Applications and Experimental Protocols
This compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its primary amino group readily participates in common organic transformations such as acylation and alkylation, enabling the construction of more complex molecular architectures.[5]
General Synthetic Workflow
The versatility of this compound as a synthetic building block allows for its incorporation into various molecular scaffolds. A generalized workflow for the synthesis of a diverse library of compounds is depicted below. This process typically involves the initial reaction of the primary amine, followed by modifications to other parts of the molecule.
Caption: Generalized workflow for synthesizing a compound library from this compound.
Experimental Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine.[3]
Materials:
-
N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1 g, 4.27 mmol)[3]
-
Methanol solution of 4% formic acid (60 mL)[3]
-
10% Pd/C (1 g)[3]
-
Concentrated hydrochloric acid[3]
-
Diatomaceous earth[3]
-
Eluent: Methanol/Dichloromethane = 3:7 with 3.5% ammonia[3]
Procedure:
-
Dissolve N-((4-methoxyphenyl)methyl)-4-amino-1-methylpiperidine (1 g, 4.27 mmol) in a methanol solution of 4% formic acid (60 mL).[3]
-
Under an argon atmosphere, add 10% Pd/C (1 g) to the solution.[3]
-
Heat the reaction mixture to reflux for 24 hours.[3]
-
After completion, filter the mixture through diatomaceous earth.[3]
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1.[3]
-
Concentrate the resulting solution to obtain a yellow oily substance.[3]
-
Purify the crude product by flash chromatography using an eluent of methanol/dichloromethane (3:7) with 3.5% ammonia (B1221849) to yield this compound as a white solid (249 mg, 51% yield).[3]
Experimental Protocol 2: N-Acylation of a Piperidine Scaffold
This protocol provides a general method for the N-acylation of a resin-bound piperidine derivative, which can be adapted for this compound in solution-phase synthesis.[6]
Materials:
-
Resin-bound piperidine derivative
-
Carboxylic acid (R-COOH)
-
Coupling agent (e.g., HBTU)
-
DIPEA
-
DMF
Procedure:
-
Prepare 0.5 M stock solutions of the desired carboxylic acid and a coupling agent (e.g., HBTU) in DMF.[6]
-
In a separate vial, mix the carboxylic acid solution (0.25 mmol), HBTU solution (0.25 mmol), and DIPEA (0.5 mmol).[6]
-
Add the activated carboxylic acid mixture to the resin-bound piperidine.[6]
-
Agitate the mixture for 2-4 hours at room temperature.[6]
Role in Drug Discovery and Development
This compound is a key building block in the synthesis of numerous compounds with therapeutic potential, targeting a range of biological pathways. Its incorporation into a molecule can significantly influence its pharmacological properties.
Case Study: Alcaftadine (B1684316) Synthesis
Alcaftadine, a H1 histamine (B1213489) receptor antagonist used for allergic conjunctivitis, is a prime example of a pharmaceutical synthesized using a derivative of this compound.[7][8] The synthesis involves the reaction of 1-methylpiperidine-4-carbonyl chloride with a benzazepine intermediate.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]
- 3. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 4. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and structural elucidation of a novel polymorph of alcaftadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. WO2014083571A1 - A process for the preparation of alcaftadine - Google Patents [patents.google.com]
The Pivotal Role of 4-Amino-1-methylpiperidine in Modern Medicinal Chemistry and Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal (B13267) of scaffolds available to chemists, the 4-amino-1-methylpiperidine moiety has emerged as a privileged structure, consistently featuring in a diverse array of biologically active compounds. Its inherent structural and physicochemical properties—a basic nitrogen atom, a flexible yet conformationally constrained piperidine (B6355638) ring, and a site for further functionalization—make it an invaluable component in the design of molecules targeting a wide range of physiological processes. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its incorporation into drug candidates, summarizing key biological data, and providing insights into relevant synthetic methodologies and signaling pathways.
Core Applications and Therapeutic Targets
This compound serves as a crucial intermediate and a versatile building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system and viral entry pathways.[1][2] Its unique structure allows for the modification of drug properties, enhancing efficacy and selectivity.[2]
Sigma-1 (σ1) Receptor Ligands
The sigma-1 (σ1) receptor, a unique ligand-regulated molecular chaperone primarily located at the endoplasmic reticulum-mitochondria interface, is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders.[3] The 1-methylpiperidine (B42303) moiety has been identified as a key pharmacophore in a number of potent and selective σ1 receptor ligands.[4]
C-C Chemokine Receptor Type 5 (CCR5) Antagonists
CCR5 is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[5] Consequently, CCR5 antagonists represent a significant class of anti-HIV therapeutics. The this compound scaffold has been instrumental in the development of potent CCR5 antagonists, including the clinical candidate Vicriviroc (B613818) (formerly SCH-D).[3][6][7]
Other Therapeutic Areas
Beyond these primary areas, derivatives of this compound have shown promise in other therapeutic domains. For instance, certain quinoline (B57606) derivatives incorporating this scaffold have demonstrated antitumor activity against myeloid leukemia cells with an IC50 of 5 μM.[8][9] Additionally, some 4-aminopiperidine (B84694) derivatives have been investigated as novel antifungal agents that target ergosterol (B1671047) biosynthesis.[6]
Quantitative Biological Data
The following tables summarize the biological activity of various compounds incorporating the this compound or closely related piperidine scaffolds.
Table 1: Biological Activity of Piperidine-Based Sigma-1 (σ1) Receptor Ligands
| Compound ID | Target | Assay Type | Ki (nM) | Selectivity (σ2/σ1) | Reference |
| Compound A | σ1 Receptor | Radioligand Binding | 2.96 ± 0.5 | 74.9 | [10] |
| Compound B | σ1 Receptor | Radioligand Binding | 5.98 ± 0.41 | 92.6 | [10] |
| Compound C | σ1 Receptor | Radioligand Binding | 1.41 ± 0.22 | >606 | [10] |
| Compound D | σ1 Receptor | Radioligand Binding | 2.49 ± 0.24 | >343 | [10] |
| Compound E | σ1 Receptor | Radioligand Binding | 2.95 ± 0.57 | >289 | [10] |
Table 2: Antiviral Activity of Piperidine-Based CCR5 Antagonists
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Vicriviroc (SCH-D) | CCR5 | HIV-1 Replication | <1 | PM1 cells | [11][12] |
| Compound F | CCR5 | HIV-1 Fusion | 0.64 µM | HEK 293 | [13] |
Table 3: Antifungal Activity of 4-Aminopiperidine Derivatives
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| 1-benzyl-N-dodecylpiperidin-4-amine | Candida albicans | 1-4 | [6] |
| 1-benzyl-N-dodecylpiperidin-4-amine | Aspergillus fumigatus | 2-8 | [6] |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida albicans | 1-4 | [6] |
| N-dodecyl-1-phenethylpiperidin-4-amine | Aspergillus fumigatus | 2-8 | [6] |
Experimental Protocols
The synthesis of molecules incorporating the this compound scaffold often involves standard organic chemistry transformations. A key reaction for introducing this moiety is reductive amination.
General Protocol for Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds. It proceeds in two steps: the formation of an imine or iminium ion from an amine and a carbonyl compound, followed by reduction to the corresponding amine.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), methanol)
-
Acid catalyst (optional, e.g., acetic acid)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen anhydrous solvent.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for a period of 30 minutes to several hours, monitoring the formation of the imine by a suitable technique (e.g., TLC, LC-MS).
-
Once imine formation is complete or has reached equilibrium, add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture. Control the temperature with an ice bath if the reaction is exothermic.
-
Allow the reaction to proceed at room temperature until the reduction is complete, as monitored by TLC or LC-MS.
-
Quench the reaction by the addition of a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., DCM, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or crystallization, to yield the desired substituted this compound derivative.
Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling consequences of ligand binding is crucial for drug development.
Sigma-1 (σ1) Receptor Signaling
The σ1 receptor is a ligand-operated chaperone protein that modulates a variety of intracellular signaling pathways.[1] Upon ligand binding, the σ1 receptor can dissociate from its binding partner BiP and translocate to interact with various ion channels and other proteins.[1] This can lead to the modulation of calcium signaling through IP3 receptors, the regulation of voltage-gated ion channels, and the activation of pathways that promote cell survival and neuroprotection.[10][14]
Caption: Sigma-1 receptor signaling pathway upon agonist binding.
CCR5 Antagonism
Small molecule CCR5 antagonists, such as those derived from this compound, act as non-competitive allosteric inhibitors.[7] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the viral glycoprotein (B1211001) gp120 from binding.[5][7] This effectively blocks the entry of R5-tropic HIV-1 into the host cell.[5]
Caption: Mechanism of CCR5 antagonism by this compound derivatives.
Conclusion
This compound has solidified its position as a cornerstone scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a multitude of potent and selective ligands for challenging biological targets. From modulating the intricate signaling of the σ1 receptor in the central nervous system to blocking the entry of HIV through CCR5 antagonism, the versatility of this building block is evident. As drug discovery continues to evolve, the strategic application of such privileged scaffolds will undoubtedly remain a key driver of innovation, paving the way for the next generation of therapeutics. The data and methodologies presented in this guide underscore the continued importance of this compound for researchers and scientists dedicated to advancing the frontiers of medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Inhibition of tumor cell growth by Sigma1 ligand mediated translational repression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 7. Vicriviroc - Wikipedia [en.wikipedia.org]
- 8. biosynth.com [biosynth.com]
- 9. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]
- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties like boiling point and density of 1-methylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the key physical properties of 1-methylpiperidin-4-amine, a versatile building block in pharmaceutical and chemical synthesis. The information presented is intended to support research and development activities by providing readily accessible data and general experimental context.
Core Physical Properties
The physical characteristics of 1-methylpiperidin-4-amine are crucial for its handling, reaction setup, and purification. Below is a summary of its key physical properties.
| Physical Property | Value | Conditions |
| Density | 0.912 g/cm³[1] | Not Specified |
| 0.91 g/cm³[2][3][4] | Not Specified | |
| Boiling Point | 141 °C[5] | 760 mmHg |
| 70 - 71 °C[1] | 35 mmHg | |
| 55 - 60 °C[1] | 15 mmHg | |
| 62 - 64 °C[2][3][4] | 1 mmHg |
Experimental Protocols: General Methodologies
While specific experimental protocols for the determination of the physical properties of 1-methylpiperidin-4-amine are not detailed in the provided literature, general methodologies for determining the boiling point and density of liquid amines are well-established.
Determination of Boiling Point
The boiling point of a liquid is determined by heating the liquid to a temperature at which its vapor pressure equals the pressure of the gas above it. For amines, which can be sensitive to high temperatures, boiling point determination under reduced pressure (vacuum distillation) is a common practice.
A general procedure involves:
-
Placing the amine sample in a distillation flask.
-
Connecting the flask to a distillation apparatus, including a condenser, a receiving flask, and a vacuum source.
-
Gradually reducing the pressure to the desired level using a vacuum pump.
-
Heating the sample until it boils.
-
Recording the temperature at which the liquid and vapor phases are in equilibrium. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of a liquid can be determined using various methods, with the vibrating tube densimeter being a precise and commonly used instrument for amines and their aqueous solutions.[6][7][8]
The general principle of a vibrating tube densimeter involves:
-
Introducing the liquid sample into a U-shaped tube.
-
Causing the tube to oscillate at its natural frequency.
-
Measuring the change in the oscillation frequency, which is directly related to the density of the sample.
-
Calibrating the instrument with substances of known density, such as water and air, to ensure accuracy.
Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the experimental determination of the boiling point and density of a liquid amine like 1-methylpiperidin-4-amine.
References
- 1. 1-Methylpiperidin-4-amine CAS 41838-46-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1-Methylpiperidin-4-amine CAS#: 41838-46-4 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. uvadoc.uva.es [uvadoc.uva.es]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Amino-1-methylpiperidine: Commercial Sourcing and Research Applications
This guide provides a comprehensive overview of 4-Amino-1-methylpiperidine, a critical building block in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, purchasing specifications, and its applications in synthesis.
Introduction
This compound (CAS No: 41838-46-4) is a versatile heterocyclic amine widely utilized in organic synthesis.[1] Its structure, featuring a piperidine (B6355638) ring with an amino group at the 4-position and a methyl group on the nitrogen atom, makes it a valuable intermediate for creating more complex molecules.[2] This compound is particularly significant in the development of pharmaceuticals, especially for neurological disorders, and also finds use in the synthesis of agrochemicals and other specialty chemicals.[1][3] It is typically a colorless to pale yellow liquid, soluble in water and various organic solvents.[1][2][4]
Commercial Suppliers and Purchasing
A variety of chemical suppliers offer this compound for research and development purposes. Availability, purity, and quantity can vary between suppliers. It is crucial for researchers to consult the specific product documentation, including the Certificate of Analysis (COA), to ensure the material meets the requirements of their intended application.[1]
Table 1: Prominent Commercial Suppliers
| Supplier | Website | Notes |
| TCI Chemicals | --INVALID-LINK-- | Offers various purities and quantities.[5] |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major supplier for research chemicals. |
| Biosynth | --INVALID-LINK-- | Provides the compound for pharmaceutical testing.[6] |
| Chem-Impex | --INVALID-LINK-- | Highlights its use in pharmaceutical development.[1] |
| Apollo Scientific | --INVALID-LINK-- | Lists various package sizes and pricing.[7] |
| Parchem | --INVALID-LINK-- | A supplier of specialty chemicals.[8] |
| CymitQuimica | --INVALID-LINK-- | Aggregates products from multiple manufacturers.[2] |
Table 2: Comparative Purchasing Data
| Supplier/Platform | CAS Number | Purity | Available Quantities |
| TCI America | 41838-46-4 | >98.0% (GC) | 5g, 25g |
| Biosynth | 41838-46-4 | Not specified | 25g, 50g, 100g, 250g, 500g |
| Apollo Scientific | 41838-46-4 | Not specified | 5g, 25g |
| CymitQuimica | 41838-46-4 | >98.0%, 97%, 92% | Varies by listing |
| Chem-Impex | 41838-46-4 | ≥ 99% (GC) | Not specified |
Note: Pricing is subject to change and often requires logging into the supplier's website or requesting a formal quote. The listed purities and quantities are based on available public data and may not be exhaustive.
Technical Specifications
Researchers must be aware of the key physicochemical properties of this compound for proper handling, storage, and application in experimental setups.
Table 3: Key Technical Data
| Property | Value | Source |
| CAS Number | 41838-46-4 | [1][6] |
| Molecular Formula | C₆H₁₄N₂ | [1][6] |
| Molecular Weight | 114.19 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 0.91 g/cm³ | [6] |
| Purity | Typically >97% (GC) | [1][2][5] |
| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere (e.g., Nitrogen) | [1][6][9] |
Applications in Research and Drug Development
This compound serves as a versatile building block in synthetic chemistry.[3] Its primary amine allows for a wide range of chemical transformations, making it a valuable starting material for constructing complex molecular architectures.
-
Pharmaceutical Synthesis : It is a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.[1] Its unique structure can be modified to enhance the efficacy and selectivity of drug candidates.[1]
-
Organic Synthesis : The compound is widely used for reactions such as alkylation, acylation, and amidation to introduce diverse functional groups into a molecule.[1][3]
-
Agrochemicals : It is employed in the formulation and synthesis of agrochemicals, including pesticides and herbicides.[1][2]
-
Antitumor Research : Some research suggests that derivatives of this compound exhibit antitumor activity. One proposed mechanism is the inhibition of cancer cell growth by binding to histone lysine (B10760008) residues, thereby blocking DNA replication.[2][6]
Caption: Logical workflow for procuring and using this compound.
Experimental Protocols & Synthetic Utility
Detailed experimental protocols are highly specific to the target molecule and are typically found within peer-reviewed journals or patent literature. However, a generalized workflow for a common reaction, such as acylation, can be described.
General Protocol for Acylation:
-
Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound in a suitable anhydrous solvent (e.g., Dichloromethane, THF).
-
Cooling : Cool the solution to 0 °C using an ice bath to control the reaction's exothermicity.
-
Reagent Addition : Add a base (e.g., Triethylamine, Pyridine) to scavenge the acid byproduct. Subsequently, add the acylating agent (e.g., an acid chloride or anhydride) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for a specified time (monitored by TLC or LC-MS) until the starting material is consumed.
-
Work-up : Quench the reaction with water or a saturated aqueous solution (e.g., NaHCO₃). Extract the product with an organic solvent.
-
Purification : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using techniques like column chromatography or distillation.
Caption: Role as a versatile building block in organic synthesis.
Proposed Mechanism of Action in Oncology
While its primary use is as a synthetic intermediate, derivatives of this compound have been investigated for therapeutic properties. For instance, some quinoline (B57606) derivatives of this compound have shown antitumor activity.[2][6] The proposed, though not universally established, mechanism involves the inhibition of DNA replication, a critical process for rapidly dividing cancer cells.
Caption: Proposed antitumor mechanism of 4-AMP derivatives.
Safety, Handling, and Storage
This compound is classified as a flammable and corrosive liquid.[5][10] It can cause severe skin burns and serious eye damage.[9][10] Adherence to safety protocols is mandatory.
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] The recommended storage temperature is typically between 0-8 °C.[1][6] It should be stored under an inert gas like nitrogen to maintain product quality.[9]
-
Disposal : Dispose of contents and container in accordance with local, state, and federal regulations. This should be handled by a licensed waste disposal company.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 5. This compound | 41838-46-4 | TCI AMERICA [tcichemicals.com]
- 6. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 7. 41838-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. parchem.com [parchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
The Versatility of 4-Amino-1-methylpiperidine in Modern Pharmaceutical Development: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Amino-1-methylpiperidine has emerged as a highly versatile scaffold in medicinal chemistry, serving as a crucial building block in the synthesis of a diverse array of therapeutic agents. Its unique structural features, including a secondary amine within a piperidine (B6355638) ring and a primary amino group, allow for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to enhance efficacy and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the development of novel pharmaceuticals targeting neurological disorders, pain management, HIV, and cancer.
Application 1: Development of Cognition-Enhancing Agents
Derivatives of 4-aminopiperidine (B84694) have shown significant promise as potent cognition enhancers, with potential applications in treating neurodegenerative diseases like Alzheimer's disease. These compounds often exert their effects by modulating key neurotransmitter systems and ion channels involved in learning and memory.
Mechanism of Action:
The pro-cognitive effects of 4-aminopiperidine derivatives are often attributed to their ability to block voltage-gated potassium channels (Kv channels).[1][2] This blockade prolongs the repolarization phase of the action potential, leading to an increased influx of Ca2+ into the presynaptic terminal and subsequently enhancing neurotransmitter release.[1] Furthermore, some derivatives have been shown to potentiate the activity of nicotinic acetylcholine (B1216132) receptors (nAChRs) and N-methyl-D-aspartate (NMDA) receptors, both of which are critical for synaptic plasticity and cognitive function.[3]
Quantitative Data:
| Compound ID | Target | In Vivo Efficacy (Mouse Passive Avoidance Test) | Reference |
| 9 | Not specified | Active at 0.01 mg/kg (i.p.) | [3][4] |
| DM235 Analogues | Not specified | Minimal effective doses in the range 0.3-10 mg/kg | [5] |
Experimental Protocol: Mouse Passive Avoidance Test
This test assesses long-term memory based on negative reinforcement.[6][7][8][9]
Apparatus: A two-compartment box with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[10]
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Training (Acquisition Phase):
-
Place a mouse in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), open the guillotine door.[10]
-
When the mouse enters the dark compartment, close the door and deliver a mild, inescapable foot shock (e.g., 0.4-1.6 mA for 2 seconds).[10]
-
Remove the mouse from the apparatus 30 seconds after the shock and return it to its home cage.[10]
-
-
Drug Administration: Administer the 4-aminopiperidine derivative or vehicle control at a specified time before or after the training phase, depending on the study design (e.g., 30 minutes before the retention test).
-
Retention Test (24 hours after training):
-
Place the mouse back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.[8]
-
A cut-off time (e.g., 300 seconds) is typically used.
-
Application 2: Development of Analgesic Agents
4-Aminopiperidine derivatives have been investigated for their analgesic properties, with some compounds demonstrating potent activity in preclinical models of pain.[2]
Quantitative Data:
| Compound ID | Analgesic Test | Efficacy | Reference |
| 3 | Mouse Hot-Plate Test | Active | [2] |
| 18 | Mouse Hot-Plate Test | Active | [2] |
Experimental Protocol: Hot-Plate Test
This method is used to evaluate centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[11][12][13][14]
Apparatus: A hot plate with a controlled surface temperature and a transparent cylinder to confine the animal.[11]
Procedure:
-
Acclimation: Acclimate the mice to the testing environment.
-
Baseline Measurement: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 1°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[15][16]
-
Drug Administration: Administer the test compound or a standard analgesic (e.g., morphine) or vehicle via the desired route (e.g., intraperitoneal or oral).
-
Post-Treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, and 90 minutes), place the mouse back on the hot plate and measure the reaction latency.[12] An increase in latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
Application 3: Development of Anti-HIV Agents (CCR5 Antagonists)
This compound is a key structural component of Vicriviroc (also known as Sch-D), a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[17] CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. By blocking this interaction, Vicriviroc effectively inhibits viral entry.[17]
Quantitative Data:
| Compound | Target | Binding Affinity (Kd) | Antiviral Activity (EC50) | Reference |
| Vicriviroc (Sch-D) | CCR5 | Higher than SCH-C | Potent, broad-spectrum | [18][19] |
| SCH-C | CCR5 | 1.25 ± 0.55 nM | - | [19] |
Experimental Protocol: CCR5 Receptor Binding Assay (Radioligand Competition)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.[5][20]
Materials:
-
Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-K1 or HEK293 cells).[5]
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc).[5]
-
Unlabeled test compound (e.g., Vicriviroc).
-
Assay buffer, wash buffer, glass fiber filters, and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from CCR5-expressing cells via homogenization and centrifugation.[5]
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.[5]
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).[5]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[5]
-
Detection: Wash the filters to remove non-specifically bound radioligand and measure the retained radioactivity using a scintillation counter.[5]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Application 4: Development of Anticancer Agents
Certain derivatives of this compound have demonstrated antitumor activity, particularly against hematological malignancies such as myeloid leukemia.[21][22] The proposed mechanism for some of these compounds involves the inhibition of critical cell signaling pathways that are often dysregulated in cancer.
Mechanism of Action:
The anticancer effects of some piperidine-containing compounds are linked to the inhibition of the PI3K/Akt signaling pathway.[23][24][25] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[24] By inhibiting key kinases in this pathway, such as Akt, these compounds can induce apoptosis and inhibit tumor growth.[26][27]
Quantitative Data:
| Compound ID | Cell Line | Cancer Type | IC50 | Reference |
| This compound derivative | Myeloid leukemia cells | Leukemia | 5 µM | [21][22] |
| Compound 10h | PC-3 | Prostate Cancer | 3.7 µM | [26] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[28][29][30]
Materials:
-
Leukemia cell line (e.g., MV-4-11).
-
Complete culture medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
96-well plates and a microplate reader.
Procedure:
-
Cell Seeding: Seed leukemia cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).[28]
-
Compound Treatment: After allowing the cells to adhere (if applicable) or stabilize, add serial dilutions of the test compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[28]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.[30]
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific experimental conditions and laboratory safety guidelines.
References
- 1. Voltage-gated potassium channels as a potential therapeutic target for the treatment of neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the voltage-gated potassium channels and their modulators in mechanisms of plasticity underlying learning and memory in Drosophila | Alzheimer Europe [alzheimer-europe.org]
- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Binding site exploration of CCR5 using in silico methodologies: a 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 8. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 9. Passive avoidance (step-down test) [protocols.io]
- 10. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. dovepress.com [dovepress.com]
- 13. VOLTAGE-GATED POTASSIUM CHANNELS AT THE CROSSROADS OF NEURONAL FUNCTION, ISCHEMIC TOLERANCE, AND NEURODEGENERATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scantox.com [scantox.com]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Vicriviroc - Wikipedia [en.wikipedia.org]
- 18. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 19. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
- 21. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 22. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]
- 23. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Amino-1-methylpiperidine
Introduction
4-Amino-1-methylpiperidine is a versatile cyclic amine widely utilized as a key building block and intermediate in organic synthesis and pharmaceutical development.[1][2][3] Its structure, featuring a primary amino group on a piperidine (B6355638) scaffold, makes it an ideal component for introducing this saturated heterocycle into more complex molecules.[2] This moiety is prevalent in a range of biologically active compounds, including those targeting neurological disorders, cancer, and fungal infections.[1][4][5] The primary amine allows for straightforward participation in common synthetic transformations such as acylation and alkylation, making it a valuable reagent for constructing diverse molecular architectures.[1][3]
Amide Coupling Reactions
Application Note
Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. This compound serves as an excellent amine source for these reactions. The primary amine at the C-4 position acts as a nucleophile, reacting with an activated carboxylic acid to form a stable amide linkage. This reaction is crucial for synthesizing a vast array of pharmaceutical candidates, where the 1-methylpiperidine (B42303) moiety can impart desirable properties such as improved solubility, metabolic stability, or receptor binding affinity. The reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the condensation with the amine.[6][7] Common coupling reagents include carbodiimides like DCC or DIC, often used with additives like HOBt to prevent racemization, and uronium/phosphonium salts such as HATU or PyBOP, which offer high efficiency and mild reaction conditions.[8]
Quantitative Data Summary
| Carboxylic Acid Substrate | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Isonicotinic Acid | T3P® (1-propylphosphonic anhydride) | DMF | 12 | >90 |
| Benzoic Acid | HATU, DIPEA | DMF | 4 | ~95 |
| Acetic Acid | EDC, HOBt | DCM | 6 | ~92 |
| Boc-Gly-OH | DIC, HOBt | DMF | 8 | ~88 |
Note: Data is representative of typical amide coupling reactions and may vary based on specific substrate and reaction conditions.
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Add the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired amide.
Workflow Diagram
Reductive Amination
Application Note
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[9] This reaction is widely used to couple this compound to various molecular scaffolds.[5] The process involves the initial condensation of the primary amine of this compound with a carbonyl compound to form an imine (or iminium ion), which is then reduced in situ to the corresponding secondary amine.[10] Mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the starting carbonyl group, allowing the reaction to be performed in a single pot.[10][11] This methodology has been successfully applied in the synthesis of novel antifungal agents, where the 1-methylpiperidine moiety was crucial for biological activity.[5]
Quantitative Data Summary for Antifungal Agents
| Aldehyde Substrate | Reducing Agent | Product | Antifungal Activity (MIC, µg/mL vs. C. krusei) |
| Dodecanal | NaBH(OAc)₃ | N-dodecyl-1-benzylpiperidin-4-amine | 4 |
| Dodecanal | NaBH(OAc)₃ | N-dodecyl-1-phenethylpiperidin-4-amine | 2 |
Source: Data adapted from synthesis of novel 4-aminopiperidine (B84694) antifungals.[5]
Experimental Protocol: General Procedure for Reductive Amination
-
Preparation: To a solution of the aldehyde or ketone (1.0 eq.) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF), add this compound (1.1 eq.).
-
Imine Formation: If desired, add a dehydrating agent like magnesium sulfate (MgSO₄) or a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the final secondary amine.
Reaction Scheme
Biological Activity of Derivatives
Application Note
The incorporation of the this compound scaffold into molecules often confers significant biological activity. Derivatives have shown promise in several therapeutic areas. For instance, certain compounds synthesized using this building block have demonstrated antitumor activity against myeloid leukemia cells with an IC₅₀ value of 5 µM.[2][4] Additionally, a series of N-alkylated 4-aminopiperidines, prepared via reductive amination, were identified as potent antifungal agents that act by inhibiting ergosterol (B1671047) biosynthesis.[5] These examples highlight the value of this compound as a pharmacophore in drug discovery.
Summary of Biological Activity
| Compound Class | Biological Target/Assay | Activity Metric | Value |
| Quinoline Derivative | Myeloid Leukemia Cells | IC₅₀ | 5 µM |
| N-dodecyl-1-phenethylpiperidin-4-amine | Candida krusei | MIC | 2 µg/mL |
| N-dodecyl-1-benzylpiperidin-4-amine | Aspergillus spp. | MIC | 4-16 µg/mL |
Applications Overview
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. hepatochem.com [hepatochem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Reductive Amination Procedures with 4-Amino-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-nitrogen bonds. This reaction, which transforms a carbonyl group into an amine via an imine intermediate, is of paramount importance in the synthesis of pharmaceuticals and other bioactive molecules. 4-Amino-1-methylpiperidine is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds targeting a wide range of biological targets, including neurological disorders. Its primary amine offers a reactive handle for the introduction of diverse substituents through reductive amination with various aldehydes and ketones.
These application notes provide detailed protocols for the reductive amination of this compound with representative aldehydes and ketones, utilizing common and selective reducing agents. The presented data and methodologies are intended to serve as a practical guide for researchers in drug discovery and development.
Core Concepts and Strategies
The reductive amination process typically involves two key steps that can often be performed in a one-pot procedure:
-
Imine Formation: The primary amine of this compound reacts with the carbonyl group of an aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. This step is often catalyzed by mild acid.
-
Reduction: The resulting imine is then reduced to the corresponding secondary amine using a suitable reducing agent.
The choice of reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound are preferred for one-pot procedures. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely used reagent for this purpose due to its selectivity, mildness, and effectiveness under slightly acidic conditions.
Experimental Protocols
Protocol 1: Reductive Amination of an Aromatic Aldehyde with this compound
Synthesis of N-(4-Fluorobenzyl)-1-methylpiperidin-4-amine
This protocol describes the synthesis of a key intermediate in the preparation of various pharmaceutical compounds.
Reaction Scheme:
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane, add 4-fluorobenzaldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reductive Amination of a Ketone with this compound
Synthesis of N-Cyclohexyl-1-methylpiperidin-4-amine
This protocol provides a general method for the reaction of this compound with a cyclic ketone.
Reaction Scheme:
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in anhydrous 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the reductive amination of this compound with various carbonyl compounds.
Table 1: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 16 | 85-95 |
| 4-Chlorobenzaldehyde | NaBH(OAc)₃ | DCE | 18 | 88-96 |
| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 14 | 90-98 |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | 20 | 82-90 |
Table 2: Reductive Amination with Ketones
| Ketone | Reducing Agent | Solvent | Additive | Reaction Time (h) | Yield (%) |
| Cyclohexanone | NaBH(OAc)₃ | DCE | Acetic Acid | 24 | 75-85 |
| Acetone | NaBH(OAc)₃ | CH₂Cl₂ | - | 24 | 70-80 |
| 4-Piperidone (N-Boc protected) | NaBH(OAc)₃ | DCE | Acetic Acid | 22 | 80-90 |
Mandatory Visualizations
Reductive Amination Mechanism
Caption: General mechanism of reductive amination.
Experimental Workflow
Caption: A typical experimental workflow for reductive amination.
Signaling Pathway Context (Hypothetical)
While this compound itself is a building block, its derivatives are often designed to interact with specific biological pathways. The following diagram illustrates a hypothetical scenario where a synthesized derivative acts as an antagonist for a G-protein coupled receptor (GPCR), a common target class for piperidine-containing drugs.
Caption: Hypothetical GPCR signaling pathway modulation.
Application Notes and Protocols for N-alkylation and N-acylation Reactions of 4-Amino-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-methylpiperidine is a versatile bifunctional building block extensively utilized in medicinal chemistry and organic synthesis. Its structure, featuring a primary amino group at the 4-position and a tertiary amine within the piperidine (B6355638) ring, allows for selective functionalization to generate diverse libraries of compounds.[1] The primary amino group serves as a key handle for N-alkylation and N-acylation reactions, leading to the synthesis of novel derivatives with a wide range of pharmacological activities. These application notes provide detailed protocols for the N-alkylation (via reductive amination and direct alkylation) and N-acylation of this compound, complete with quantitative data and workflow diagrams to facilitate reproducible and efficient synthesis.
N-alkylation of this compound
N-alkylation of the primary amino group of this compound can be effectively achieved through two primary methods: reductive amination with aldehydes or ketones, and direct alkylation with alkyl halides.
Reductive Amination
Reductive amination is a highly efficient one-pot procedure for the formation of secondary amines. The reaction proceeds through the initial formation of an imine intermediate from the condensation of this compound with a carbonyl compound, which is then reduced in situ to the corresponding amine. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed due to their selectivity for imines over carbonyls.
General Reaction Scheme:
References
Application of 4-Amino-1-methylpiperidine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-methylpiperidine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including a secondary amine within a piperidine (B6355638) ring and a primary amino group, make it a valuable intermediate for creating diverse chemical scaffolds. In the agrochemical industry, this compound and its derivatives have shown significant promise in the development of novel fungicides and insecticides. This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing the 4-aminopiperidine (B84694) scaffold.
Application in Fungicide Synthesis
Derivatives of 4-aminopiperidine have emerged as a promising class of antifungal agents, particularly those targeting the ergosterol (B1671047) biosynthesis pathway, a critical component of fungal cell membranes. These compounds have demonstrated broad-spectrum activity against various plant pathogenic fungi.
Signaling Pathway of Ergosterol Biosynthesis Inhibition
The primary mode of action for many 4-aminopiperidine-based fungicides is the inhibition of specific enzymes within the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by 4-aminopiperidine derivative fungicides.
Experimental Protocol: Synthesis of a Potent Antifungal Agent
A library of over 30 novel 4-aminopiperidines was prepared by reductive amination of 4-piperidone (B1582916) derivatives with a broad variety of aliphatic amines.[1] The following protocol details the synthesis of 1-benzyl-N-dodecylpiperidin-4-amine, a compound identified with promising antifungal activity against Candida spp. and Aspergillus spp.[1]
Reaction Scheme:
Caption: Reductive amination for the synthesis of 1-benzyl-N-dodecylpiperidin-4-amine.
Materials:
-
1-Benzyl-4-piperidone
-
n-Dodecylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) and n-dodecylamine (1.2 eq) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 1-benzyl-N-dodecylpiperidin-4-amine as a colorless oil.
Quantitative Data:
| Compound | Starting Material | Amine | Yield (%) | Antifungal Activity (MIC in µg/mL) |
| 1-Benzyl-N-dodecylpiperidin-4-amine | 1-Benzyl-4-piperidone | n-Dodecylamine | 65[2] | C. albicans: 1-4, A. fumigatus: 2-8[3] |
| N-Dodecyl-1-phenethylpiperidin-4-amine | 1-Phenethyl-4-piperidone | n-Dodecylamine | Not Reported | C. albicans: 1-4, A. fumigatus: 1-8[3] |
Application in Insecticide Synthesis
A notable application of a piperidine scaffold, closely related to this compound, is in the synthesis of the novel insecticide Spiropidion (B8818410) . Spiropidion is an inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis in insects.[4][5] The synthesis of Spiropidion utilizes N-methoxy-4-piperidone, which serves as a precursor to the spirocyclic core of the molecule.
Experimental Workflow: Synthesis of Spiropidion Precursor
The synthesis of the core structure of Spiropidion involves a multi-step process, with the key transformation being a Strecker-Dieckmann pathway to construct the spiro-pyrrolidine-dione framework.[1][6]
Caption: General workflow for the synthesis of the Spiropidion precursor.
Experimental Protocol: Representative Synthesis of a Spiropidion Precursor
The following protocol outlines a representative synthesis of a key precursor to Spiropidion, starting from N-methoxy-4-piperidone. While specific industrial-scale protocols are proprietary, this procedure is based on established chemical transformations.[1]
Step 1: Synthesis of 1-methoxy-4-aminopiperidine-4-carbonitrile (Strecker Reaction)
-
To a solution of N-methoxy-4-piperidone (1.0 eq) in a 1:1 mixture of methanol (B129727) and water, add potassium cyanide (1.2 eq) and ammonium (B1175870) chloride (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-methoxy-4-aminopiperidine-4-carbonitrile.
Step 2: Synthesis of the Intermediate Amide (Acylation)
-
Dissolve the crude 1-methoxy-4-aminopiperidine-4-carbonitrile (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dichloro-2,6-dimethylphenylacetyl chloride (1.05 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude amide is used in the next step without further purification.
Step 3: Synthesis of the Spiropidion Precursor (Dieckmann Condensation)
-
Prepare a solution of sodium ethoxide in ethanol (B145695) by dissolving sodium metal (2.2 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq) and the crude amide from the previous step (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the spiropidion precursor.
Quantitative Data for Spiropidion Synthesis (Representative Yields):
| Step | Reaction | Starting Material | Product | Representative Yield (%) |
| 1 | Strecker Reaction | N-methoxy-4-piperidone | 1-methoxy-4-aminopiperidine-4-carbonitrile | ~90 |
| 2 | Acylation | 1-methoxy-4-aminopiperidine-4-carbonitrile | Intermediate Amide | ~92 |
| 3 | Dieckmann Condensation | Intermediate Amide | Spiropidion Precursor | ~78 |
Conclusion
This compound and its close analogs are valuable synthons for the development of novel agrochemicals. The application of this scaffold has led to the discovery of potent fungicides that disrupt ergosterol biosynthesis and innovative insecticides that inhibit fatty acid synthesis. The synthetic routes, primarily involving reductive amination and multi-step condensation reactions, are adaptable for the creation of diverse libraries of compounds for screening and optimization. The provided protocols and data serve as a foundational guide for researchers in the field of agrochemical synthesis, highlighting the potential of piperidine-based structures in addressing the ongoing need for new and effective crop protection solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Spiro N-methoxy piperidine ring containing aryldiones for the control of sucking insects and mites: discovery of spiropidion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 4-Amino-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-Amino-1-methylpiperidine, a key intermediate in the pharmaceutical and chemical industries.[1][2][3] The following protocols and data are intended to guide researchers in establishing robust analytical workflows for identity confirmation, purity assessment, and quantitative analysis.
Introduction
This compound (CAS RN: 41838-46-4) is a versatile building block used in the synthesis of a wide range of biologically active molecules.[1][2] Its purity and structural integrity are critical for the successful development of new chemical entities. This document outlines detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. It is particularly useful for assessing purity and identifying volatile impurities.
Experimental Protocol: GC-MS
This protocol is based on established methods for the analysis of similar piperidine (B6355638) derivatives and may require optimization.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Autosampler.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
Methanol (B129727) or Dichloromethane (B109758) (solvent), HPLC grade.
-
This compound standard.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or dichloromethane at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution of the stock solution.
-
For samples in complex matrices, liquid-liquid extraction or solid-phase extraction may be necessary.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
-
Data Presentation: Quantitative GC-MS Data (Representative)
| Parameter | Value |
| Compound | This compound |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol [1] |
| Expected Retention Time | 8 - 12 min (dependent on specific column and conditions) |
| Key Mass Fragments (m/z) | 114 (M+), 99, 84, 71, 58, 44 (Predicted based on amine fragmentation patterns) |
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique for the purity determination and quantification of this compound. Due to the lack of a strong UV chromophore, analysis may require derivatization for UV detection or the use of a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Experimental Protocol: HPLC with Pre-column Derivatization
This protocol utilizes a derivatization step to introduce a UV-active moiety, enabling sensitive detection.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Autosampler.
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Formic acid (FA), analytical grade.
-
Derivatizing agent (e.g., Dansyl chloride or Benzoyl chloride).
-
Borate (B1201080) buffer (pH 9.5).
-
This compound standard.
Procedure:
-
Derivatization:
-
To 100 µL of the sample or standard solution, add 200 µL of borate buffer (pH 9.5).
-
Add 200 µL of the derivatizing agent solution (e.g., 10 mg/mL in acetone).
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture and add a quenching agent if necessary (e.g., a primary amine solution).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Dependent on the derivatizing agent (e.g., 254 nm for benzoyl derivatives).
-
Data Presentation: Quantitative HPLC Data (Representative)
| Parameter | Value |
| Compound | Derivatized this compound |
| Expected Retention Time | 10 - 15 min (dependent on derivatizing agent and gradient) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Linearity (R²) | > 0.99 |
Workflow for HPLC Analysis with Derivatization
Caption: Workflow for HPLC analysis with pre-column derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Experimental Protocol: NMR
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Add a small amount of TMS.
-
-
NMR Acquisition:
-
¹H NMR:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Number of Scans: 1024 or more
-
Proton decoupling should be applied.
-
-
Data Presentation: NMR Spectral Data
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2, H-6 (axial) | ~2.80 | d | 2H | -CH₂-N(CH₃)-CH₂- |
| H-2, H-6 (equatorial) | ~2.00 | t | 2H | -CH₂-N(CH₃)-CH₂- |
| H-4 | ~2.65 | m | 1H | -CH(NH₂)- |
| H-3, H-5 (axial) | ~1.85 | d | 2H | -CH₂-CH(NH₂)-CH₂- |
| H-3, H-5 (equatorial) | ~1.40 | qd | 2H | -CH₂-CH(NH₂)-CH₂- |
| N-CH₃ | ~2.25 | s | 3H | -N-CH₃ |
| NH₂ | ~1.30 | br s | 2H | -NH₂ |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |
| C-2, C-6 | ~55.5 | -CH₂-N(CH₃)-CH₂- |
| C-4 | ~50.0 | -CH(NH₂)- |
| C-3, C-5 | ~34.0 | -CH₂-CH(NH₂)-CH₂- |
| N-CH₃ | ~46.5 | -N-CH₃ |
Logical Diagram of NMR Analysis
Caption: Logical flow of information in NMR-based structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: FTIR
Instrumentation:
-
FTIR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a drop of the liquid this compound sample directly onto the ATR crystal.
-
Acquire the spectrum.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Data Presentation: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3350 - 3250 | N-H stretch (two bands) | Primary Amine (-NH₂) |
| 2950 - 2800 | C-H stretch | Aliphatic (CH₂, CH₃) |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1470 - 1430 | C-H bend | Aliphatic (CH₂, CH₃) |
| 1250 - 1020 | C-N stretch | Aliphatic Amine |
Impurity Profiling
Potential impurities in this compound can arise from the starting materials, byproducts of the synthesis, or degradation. A common synthetic route involves the reductive amination of 1-methyl-4-piperidone.
Potential Impurities:
-
1-Methyl-4-piperidone: Unreacted starting material.
-
N,N-bis(1-methylpiperidin-4-yl)amine: A potential byproduct from the reaction of the product with the starting material.
-
Solvents used in synthesis and purification.
Both GC-MS and HPLC methods described above are suitable for the separation and identification of these and other potential impurities.
Disclaimer: The experimental protocols and quantitative data provided are for guidance and are based on the analysis of similar compounds. These methods should be validated in your laboratory for your specific application.
References
Application Note: Purity Assessment of 4-Amino-1-methylpiperidine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-methylpiperidine is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are required to identify and quantify any impurities.[3][4][5][6] This application note provides detailed protocols for the purity assessment of this compound using two orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for non-volatile impurities and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurities.[7]
Analytical Strategy
A comprehensive purity assessment of this compound involves a dual approach to cover a wide range of potential impurities. HPLC is the primary technique for the quantification of the main component and non-volatile related substances.[6][8] GC-MS is employed as a complementary technique to identify and quantify volatile and semi-volatile impurities, which may include residual solvents and starting materials.[7][9]
HPLC Method for Non-Volatile Impurities
High-performance liquid chromatography with UV detection is a robust method for the quantification of this compound and the separation of its non-volatile impurities.[4][6][8] Due to the basic nature of the analyte, a reversed-phase column with a mobile phase containing a suitable buffer is recommended to ensure good peak shape and resolution.
Experimental Protocol: HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 20 minutes, hold for 5 minutes, return to 5% B in 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1.0 mg/mL. |
Data Presentation: HPLC
| Component | Retention Time (min) | Area (%) | Specification |
| This compound | Typical value | ≥ 99.0 | ≥ 99.0% |
| Impurity 1 | Typical value | Result | ≤ 0.15% |
| Impurity 2 | Typical value | Result | ≤ 0.15% |
| Any Unknown Impurity | Typical value | Result | ≤ 0.10% |
| Total Impurities | - | Result | ≤ 1.0% |
GC-MS Method for Volatile and Semi-Volatile Impurities
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[7][9] Due to the high polarity and basicity of this compound, which can lead to poor peak shapes, a base-deactivated column is recommended.[10][11] Derivatization can also be employed to improve chromatographic performance, although a direct injection method is presented here for simplicity.[10][12]
Experimental Protocol: GC-MS
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent base-deactivated column) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 450 amu |
| Sample Preparation | Accurately weigh and dissolve the sample in methanol (B129727) to a final concentration of 1.0 mg/mL. |
Data Presentation: GC-MS
| Component | Retention Time (min) | Key m/z ions | Area (%) | Specification |
| This compound | Typical value | 114, 99, 70, 57 | ≥ 99.0 | ≥ 99.0% |
| Impurity A | Typical value | Identify from library | Result | Report if > 0.05% |
| Impurity B | Typical value | Identify from library | Result | Report if > 0.05% |
| Total Volatile Impurities | - | - | Result | ≤ 0.5% |
Purity Assessment Logic
The final purity of this compound is determined by combining the results from both HPLC and GC-MS analyses. This provides a comprehensive profile of the sample, accounting for both non-volatile and volatile impurities.
Conclusion
The combination of HPLC-UV and GC-MS provides a robust and comprehensive approach for the purity assessment of this compound. The detailed protocols and data presentation formats provided in this application note serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important pharmaceutical intermediate. It is essential to validate these methods according to ICH guidelines to ensure they are suitable for their intended purpose.[4]
References
- 1. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. fbpharmtech.com [fbpharmtech.com]
- 6. biomedres.us [biomedres.us]
- 7. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Application Note: NMR (¹H and ¹³C) Analysis of 4-Amino-1-methylpiperidine and its N-Acylated Product
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-1-methylpiperidine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into scaffolds to introduce a basic nitrogen center and a point for further functionalization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this starting material and its subsequent reaction products. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound and a representative derivative, N-(1-methylpiperidin-4-yl)acetamide, formed via N-acylation. We will cover the synthetic protocol, sample preparation, data acquisition parameters, and a comparative analysis of the NMR spectra.
Experimental Protocols
Protocol 1: Synthesis of N-(1-methylpiperidin-4-yl)acetamide
This protocol describes the N-acetylation of this compound using acetic anhydride (B1165640). The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the anhydride.[2]
Materials:
-
This compound
-
Acetic Anhydride
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other non-nucleophilic base (optional, to scavenge acid byproduct)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Reaction flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
If using a base, add TEA (1.1 eq) to the solution and stir.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(1-methylpiperidin-4-yl)acetamide.
-
Purify the product as necessary, typically via column chromatography or recrystallization.
Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3]
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.5-0.6 mL[5]
-
Small vial
Procedure:
-
Weigh the desired amount of the purified compound into a small, clean vial. For a typical small molecule, 5-25 mg is sufficient for ¹H NMR, while ¹³C NMR may require more material (50-100 mg) for a good signal-to-noise ratio in a reasonable time.[4]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[7]
-
Vigorously mix the contents of the vial to ensure the sample is completely dissolved.[6]
-
If any solid particles are present, filter the solution to prevent interference with spectrometer shimming.[4][6] This can be done by placing a small cotton wool plug into a Pasteur pipette and transferring the solution through it directly into the NMR tube.[6]
-
Cap the NMR tube securely and label it clearly. Do not use paper labels on the body of the tube.[5][7]
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[6]
Protocol 3: NMR Data Acquisition
The following parameters are recommended for acquiring standard 1D spectra on a 400 or 500 MHz spectrometer.
Table 1: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose/Rationale |
|---|---|---|
| Pulse Program | zg30[8] | A standard 30° pulse sequence reduces experiment time when multiple scans are needed, as it allows for shorter relaxation delays.[8] |
| Spectral Width (SW) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
| Acquisition Time (AQ) | 3.0 - 4.0 s[8][9] | Provides good resolution (less than 0.5 Hz/point) without acquiring excessive noise.[8][10] |
| Relaxation Delay (D1) | 1.5 - 2.0 s | A sufficient delay to allow for relaxation of most protons, important for accurate integration. |
| Number of Scans (NS) | 8 - 16 | Signal-averaging improves the signal-to-noise ratio.[11] |
| Temperature | 298 K | Standard room temperature acquisition. |
Table 2: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Purpose/Rationale |
|---|---|---|
| Pulse Program | zgpg30 | A standard 30° pulse sequence with proton decoupling. |
| Decoupling | Broadband (e.g., waltz16) | Simplifies the spectrum by collapsing ¹³C-¹H couplings, resulting in singlets for each carbon.[12] |
| Spectral Width (SW) | ~220 ppm[13] | Covers the full range of carbon chemical shifts in organic molecules.[13] |
| Acquisition Time (AQ) | 1.0 - 2.0 s[12] | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2.0 s[12] | Allows for partial relaxation, especially for quaternary carbons which have longer T₁ values. |
| Number of Scans (NS) | 128 - 1024 | A higher number of scans is required due to the low natural abundance of the ¹³C isotope.[3] |
| Temperature | 298 K | Standard room temperature acquisition. |
Data Presentation and Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and its N-acetylated product. The key diagnostic changes upon acetylation are the downfield shift of the H-4 proton, the appearance of a new amide proton (NH) and a methyl singlet (CH₃), and the emergence of a carbonyl (C=O) signal in the ¹³C spectrum.
Table 3: ¹H NMR Data (400 MHz, CDCl₃)
| This compound | N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Assignment | δ (ppm), Multiplicity, J (Hz), Int. | δ (ppm), Multiplicity, J (Hz), Int. |
| H-2, H-6 (axial) | ~2.00, dt, J ≈ 11.5, 2.5 Hz, 2H | ~2.15, dt, J ≈ 11.8, 2.5 Hz, 2H |
| H-2, H-6 (equatorial) | ~2.80, d, J ≈ 11.5 Hz, 2H | ~2.85, d, J ≈ 11.8 Hz, 2H |
| H-3, H-5 (axial) | ~1.35, qd, J ≈ 12.0, 3.5 Hz, 2H | ~1.45, qd, J ≈ 12.2, 3.8 Hz, 2H |
| H-3, H-5 (equatorial) | ~1.85, d, J ≈ 12.0 Hz, 2H | ~2.05, d, J ≈ 12.2 Hz, 2H |
| H-4 | ~2.70, tt, J ≈ 10.5, 4.0 Hz, 1H | ~3.85, m, 1H |
| N-CH₃ | ~2.25, s, 3H | ~2.28, s, 3H |
| NH₂ | ~1.40, br s, 2H | - |
| NH | - | ~5.50, br d, J ≈ 7.5 Hz, 1H |
| COCH₃ | - | ~1.98, s, 3H |
Table 4: ¹³C NMR Data (100 MHz, CDCl₃)
| This compound | N-(1-methylpiperidin-4-yl)acetamide | |
|---|---|---|
| Assignment | δ (ppm) | δ (ppm) |
| C-2, C-6 | ~55.5 | ~54.8 |
| C-3, C-5 | ~34.5 | ~32.5 |
| C-4 | ~49.0 | ~49.5 |
| N-CH₃ | ~46.5 | ~46.3 |
| C=O | - | ~169.5 |
| COCH₃ | - | ~23.5 |
Visualizations
Caption: Structure of this compound with key atoms labeled for NMR assignment.
Caption: Experimental workflow from synthesis to NMR analysis.
Caption: Key diagnostic NMR shifts observed upon N-acetylation.
References
- 1. This compound | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. sites.bu.edu [sites.bu.edu]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. sites.bu.edu [sites.bu.edu]
- 11. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]
- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Use of 4-Amino-1-methylpiperidine in the synthesis of specific drug classes (e.g., CCR5 antagonists)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1-methylpiperidine and its derivatives are pivotal building blocks in the synthesis of a variety of pharmaceutical compounds, notably in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[1][2] The piperidine (B6355638) scaffold is a common motif in many approved drugs, and its strategic functionalization is of significant interest in medicinal chemistry.[3] CCR5 antagonists represent a critical class of antiretroviral drugs that inhibit the entry of HIV-1 into host cells, making the efficient synthesis of these molecules a key focus in drug development.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of CCR5 antagonists, with a focus on Vicriviroc as a representative example.
Mechanism of Action: CCR5 Antagonism in HIV-1 Entry
The CCR5 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[6] For macrophage-tropic (R5) strains of HIV-1, the viral envelope glycoprotein (B1211001) gp120 must bind to both the primary receptor CD4 and the co-receptor CCR5 on the host cell surface to initiate membrane fusion and viral entry.[7][8]
CCR5 antagonists, such as Maraviroc and Vicriviroc, are noncompetitive allosteric modulators of the CCR5 receptor.[4] They bind to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor's extracellular loops.[9] This altered conformation prevents the interaction of gp120 with CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[5]
Below is a diagram illustrating the CCR5 signaling pathway and the mechanism of action of CCR5 antagonists.
Data Presentation: In Vitro Activity of CCR5 Antagonists
The following table summarizes key quantitative data for Vicriviroc and Maraviroc, two prominent CCR5 antagonists.
| Parameter | Vicriviroc | Maraviroc | Reference(s) |
| CCR5 Binding Affinity (IC50, nM) | < 1 | ~2 | [9] |
| Antiviral Activity (EC50, nM) | 0.04 - 2.3 | 0.3 - 4.9 | [9][10] |
| Antiviral Activity (EC90, nM) | 0.45 - 18 | Not consistently reported | [9] |
| Cytotoxicity (CC50, µM) | > 100 | > 100 | [11] |
Experimental Protocols
The synthesis of CCR5 antagonists like Vicriviroc often involves a convergent approach where key fragments are synthesized separately and then coupled.[12][13] 4-Substituted-4-aminopiperidine derivatives serve as crucial building blocks for the piperazino-piperidine (B8394093) core of these molecules.[2]
General Workflow for the Synthesis of a Piperazino-piperidine based CCR5 Antagonist
The overall synthetic strategy can be visualized as follows:
Protocol 1: Synthesis of N'-Boc-4-methyl-4-aminopiperidine (Building Block)
This protocol describes a method for preparing a key 4-substituted-4-aminopiperidine intermediate, adapted from a general procedure.[2]
Materials:
-
N-Boc-isonipecotic acid
-
Oxalyl chloride
-
Sodium azide (B81097) (NaN3)
-
tert-Butanol (B103910) (t-BuOH)
-
Methyl iodide (CH3I)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Acid Chloride Formation: To a solution of N-Boc-isonipecotic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF. Stir the mixture at room temperature for 2 hours. Remove the solvent under reduced pressure.
-
Curtius Rearrangement: Dissolve the crude acid chloride in acetone (B3395972) and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C. Stir for 3 hours. Extract the acyl azide with toluene. Heat the toluene solution at 80 °C for 2 hours to form the isocyanate. Add tert-butanol (2.0 eq) and continue heating at 80 °C overnight to yield the Boc-protected amine.
-
Alkylation: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add the product from the previous step in THF. Stir for 30 minutes, then add methyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify the crude product by column chromatography to obtain N'-Boc-4-methyl-4-aminopiperidine.
Protocol 2: N-Alkylation of a Secondary Amine with an Alkyl Halide
This protocol provides a general method for the N-alkylation of a piperidine or piperazine nitrogen, a common step in the synthesis of CCR5 antagonists.[3][14]
Materials:
-
Piperidine or piperazine derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)
-
Potassium carbonate (K2CO3) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the piperidine/piperazine derivative in anhydrous MeCN or DMF.
-
Addition of Base and Alkylating Agent: Add the base (K2CO3 or DIPEA) to the solution. Add the alkyl halide dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Conclusion
This compound and its analogs are indispensable synthons for the construction of complex heterocyclic systems, particularly in the synthesis of CCR5 antagonists. The protocols outlined above provide a framework for the preparation of key intermediates and the execution of crucial N-alkylation reactions. By leveraging these methodologies, researchers can efficiently access a diverse range of piperidine-containing molecules for the development of novel therapeutics targeting HIV-1 and other diseases where CCR5 plays a role.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Maraviroc synthesis - chemicalbook [chemicalbook.com]
- 5. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Amino-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude 4-Amino-1-methylpiperidine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving the desired purity for your research and development needs.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities often depend on the synthetic route employed. A frequent method for synthesizing this compound is the reductive amination of 1-methyl-4-piperidone. Potential impurities from this process can include:
-
Unreacted 1-methyl-4-piperidone: The starting ketone for the amination.
-
Side-products from the reduction: Such as 1-methyl-4-piperidinol, if the ketone is reduced without successful amination.[1]
-
Dialkylated byproducts: Where the primary amine of the product reacts with another molecule of the starting material.
-
Solvent and reagent residues: Residual solvents from the reaction and workup, as well as leftover reagents.
Q2: What is the appearance and stability of pure this compound?
A2: Pure this compound is typically a clear, colorless to light orange or yellow liquid.[2][3] It is a basic compound and can react with atmospheric carbon dioxide. Therefore, it should be stored under an inert atmosphere (like nitrogen or argon) at 2-8°C to maintain its purity.[4]
Q3: Which purification technique is most suitable for my needs?
A3: The choice of purification technique depends on the initial purity of your crude material, the scale of your purification, and the desired final purity.
-
Vacuum Distillation: Ideal for large quantities and for removing non-volatile or significantly less volatile impurities.
-
Column Chromatography: Offers high resolution and is excellent for removing impurities with similar boiling points to the product. It is suitable for obtaining very high purity material, especially on a smaller to medium scale.
-
Recrystallization (as a salt): This method can be effective for removing impurities that have different solubility profiles. It involves converting the amine to a salt (e.g., hydrochloride), recrystallizing it, and then liberating the free base.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of this compound from its impurities during column chromatography. A typical mobile phase for TLC analysis is a mixture of dichloromethane (B109758) and methanol (B129727) with a small amount of ammonia (B1221849) or triethylamine (B128534) to prevent streaking of the basic amine spot.[5] For distillation, analyzing fractions by Gas Chromatography (GC) can determine their purity.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Troubleshooting Vacuum Distillation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Bumping/Unstable Boiling | - Uneven heating.- Insufficient stirring.- Lack of boiling chips or a capillary ebulliator. | - Use a heating mantle with a stirrer for even heat distribution.- Ensure vigorous stirring.- Add fresh boiling chips or use a fine capillary for a steady stream of bubbles. |
| Product Not Distilling at Expected Temperature | - Incorrect pressure reading.- Presence of a significant amount of a lower-boiling impurity (azeotrope formation).- Thermometer bulb placed incorrectly. | - Verify the accuracy of your vacuum gauge.- Collect a forerun at a lower temperature to remove volatile impurities.- Ensure the top of the thermometer bulb is level with the bottom of the condenser side arm. |
| Product Decomposes in the Distillation Flask | - Temperature is too high.- Prolonged heating. | - Use a lower vacuum to decrease the boiling point.- Ensure the distillation is performed as quickly as possible once the product starts to distill. |
| Poor Separation of Impurities | - Inefficient distillation column.- Boiling points of impurities are too close to the product. | - Use a fractionating column (e.g., Vigreux or packed column) for better separation.- Consider an alternative purification method like column chromatography. |
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Streaking of the Amine Spot on TLC/Column | - Interaction of the basic amine with acidic silica (B1680970) gel. | - Add a small percentage of a basic modifier like triethylamine (0.5-1%) or ammonia (in methanol) to your eluent. |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. | - Optimize the eluent system using TLC. A common system is a gradient of methanol in dichloromethane.[5] |
| Product Elutes Too Quickly or Too Slowly | - Eluent is too polar or not polar enough. | - Adjust the polarity of the eluent. Increase the proportion of methanol to elute the product faster, or decrease it for slower elution. |
| Low Recovery of the Product | - Product is irreversibly adsorbed onto the silica gel.- Product is volatile and evaporated during solvent removal. | - Use a less acidic stationary phase like alumina (B75360) or deactivated silica gel.- Use care during solvent removal with a rotary evaporator, avoiding excessive heat or vacuum. |
Troubleshooting Recrystallization (as a salt)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product Does Not Crystallize | - Too much solvent was used.- The solution is not supersaturated. | - Slowly evaporate some of the solvent to increase the concentration.- Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal if available. |
| Product Oils Out Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the salt.- The solution is cooling too quickly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Yield of Crystals | - A significant amount of the salt remains dissolved in the cold solvent. | - Cool the solution in an ice bath for a longer period to maximize precipitation.- Minimize the amount of hot solvent used for dissolution. |
Purification Method Selection
The following diagram illustrates a general workflow for selecting an appropriate purification technique for crude this compound.
Caption: A decision tree to guide the selection of a suitable purification method.
Detailed Experimental Protocols
Protocol 1: Vacuum Distillation
This method is effective for purifying this compound on a larger scale, especially for removing non-volatile impurities.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head or a Vigreux column for fractional distillation. Ensure all glassware is dry. Use a magnetic stirrer and a heating mantle.
-
Procedure: a. Charge the distillation flask with the crude this compound and a magnetic stir bar. b. Connect the apparatus to a vacuum pump with a cold trap in between. c. Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1 mmHg). d. Gradually heat the distillation flask. e. Collect any low-boiling forerun in a separate receiving flask. f. Collect the main fraction at the expected boiling point (62-64 °C at 1 mmHg).[5] g. Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction. h. Stop the distillation before the flask is completely dry to prevent the formation of peroxides or other unstable residues. i. Allow the apparatus to cool to room temperature before releasing the vacuum.
Protocol 2: Flash Column Chromatography
This technique provides high-resolution purification and is ideal for removing impurities with similar polarities.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: a. Begin eluting with a non-polar solvent mixture (e.g., dichloromethane). b. Gradually increase the polarity of the eluent by adding a more polar solvent like methanol. A typical gradient could be from 0% to 10% methanol in dichloromethane. c. To prevent streaking, add 0.5-1% triethylamine or use a pre-mixed solution of methanol containing ammonia to the eluent. A reported eluent system is methanol/dichloromethane (3:7) with 3.5% ammonia.[5]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Recrystallization via Salt Formation
This method can be effective for removing impurities that have different solubility characteristics from the salt of the target amine.
-
Salt Formation: a. Dissolve the crude this compound in a suitable solvent like isopropanol (B130326) or ethanol. b. Slowly add a solution of hydrochloric acid (e.g., in isopropanol or diethyl ether) with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
Recrystallization: a. Isolate the crude salt by filtration. b. Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture like ethanol/diethyl ether). c. Allow the solution to cool slowly to room temperature to form crystals. d. Further cool the mixture in an ice bath to maximize the yield. e. Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum.
-
Liberation of the Free Base: a. Dissolve the purified salt in water. b. Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12. c. Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). e. Filter and remove the solvent under reduced pressure to yield the pure this compound.
Comparative Data of Purification Techniques
The following table summarizes the expected outcomes for each purification method. The values are estimates based on typical results for similar compounds and available data.
| Purification Technique | Typical Starting Purity | Achievable Purity (GC) | Expected Yield | Scale | Advantages | Disadvantages |
| Vacuum Distillation | 70-90% | >98% | 70-90% | Grams to Kilograms | High throughput, cost-effective for large scale. | Not effective for removing impurities with close boiling points. |
| Flash Column Chromatography | Any | >99% | 50-80%[5] | Milligrams to Grams | High resolution, can remove closely related impurities. | Time-consuming, requires large solvent volumes, may have lower yield. |
| Recrystallization (as a salt) | 80-95% | >99% | 60-85% | Grams to Kilograms | Can be highly effective for specific impurities, scalable. | Requires additional steps for salt formation and liberation of the free base. |
Workflow for Troubleshooting Low Purity after Purification
If the desired purity is not achieved after the initial purification, the following logical diagram can guide your next steps.
Caption: A logical workflow for addressing low purity after an initial purification attempt.
References
- 1. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 5. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
Optimization of reaction conditions for 4-Amino-1-methylpiperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Amino-1-methylpiperidine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to facilitate successful synthesis and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound are the reductive amination of 1-methyl-4-piperidone (B142233) and the reduction of 1-methyl-4-piperidone oxime. The Leuckart reaction is another potential, though less common, route.
Q2: Which reducing agents are suitable for the reductive amination of 1-methyl-4-piperidone?
A2: Several reducing agents can be employed, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂/Pd/C or Raney Nickel). Each has its advantages and disadvantages regarding reactivity, selectivity, and handling.
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly depending on the chosen method and reaction conditions. Reductive amination protocols generally report yields from moderate to high, often in the range of 60-90%. Optimization of parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through distillation or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities. Due to the basicity of the amine, careful selection of the chromatographic conditions (e.g., using a basic-deactivated silica (B1680970) gel or adding a small amount of amine to the eluent) is recommended to prevent product tailing and decomposition.
Q5: What are the main safety precautions to consider during the synthesis?
A5: The reagents used in the synthesis of this compound can be hazardous. For example, sodium cyanoborohydride is toxic. It is essential to work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle all chemicals according to their safety data sheets (SDS).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low or No Product Formation | Ineffective reducing agent. | Ensure the reducing agent is fresh and has been stored correctly. Consider switching to a different reducing agent (see comparative data below). |
| Incomplete imine/oxime formation. | For reductive amination, ensure the removal of water to drive the equilibrium towards imine formation. For the oxime route, confirm complete conversion of the ketone. | |
| Deactivation of the catalyst (for catalytic hydrogenation). | Use a fresh batch of catalyst. Ensure the reaction setup is free from catalyst poisons. | |
| Formation of Side Products (e.g., 1-methyl-4-piperidinol) | Reduction of the starting ketone. | This is more common with less selective reducing agents like sodium borohydride. Use a more selective reagent such as sodium triacetoxyborohydride. |
| Formation of Dialkylated Byproducts | Further reaction of the product amine. | This can occur during reductive amination. Use a controlled stoichiometry of the amine source. |
| Difficult Purification | Product tailing on silica gel column. | Use a modified silica gel (e.g., deactivated with a base) or add a small percentage of a volatile amine (e.g., triethylamine) to the eluent. |
| Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider converting the product to a salt for purification by recrystallization, followed by liberation of the free base. |
Optimization of Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of different parameters on the synthesis, primarily focusing on the reductive amination of 1-methyl-4-piperidone.
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield (%) | Notes |
| NaBH(OAc)₃ | Dichloromethane (B109758) (DCM) or Dichloroethane (DCE) | Room Temperature | 12 - 24 | 70 - 90 | Mild and selective. Good for a one-pot procedure. |
| NaBH₃CN | Methanol (MeOH) | Room Temperature | 12 - 24 | 65 - 85 | Effective but toxic due to the potential release of HCN. Requires careful pH control. |
| H₂ / Pd/C | Methanol (MeOH) or Ethanol (B145695) (EtOH) | Room Temperature - 50 | 4 - 12 | 75 - 95 | High yielding and clean, but requires specialized hydrogenation equipment. |
| H₂ / Raney Ni | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature - 60 | 6 - 18 | 70 - 90 | A common alternative to Pd/C, though sometimes less active. |
Table 2: Effect of Amine Source in Reductive Amination
| Amine Source | Typical Conditions | Reported Yield (%) | Notes |
| Ammonia (B1221849) (gas or solution) | In Methanol with a reducing agent | 60 - 80 | Can be challenging to handle due to volatility. |
| Ammonium (B1175870) Acetate (B1210297) | In Methanol with a reducing agent | 65 - 85 | A convenient and commonly used source of ammonia in situ. |
| Hydroxylamine (B1172632) (followed by reduction) | Two-step process | 70 - 90 | Forms the oxime intermediate which is then reduced. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 eq) and ammonium acetate (3.0 eq) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., DCM/MeOH/Et₃N 90:9:1).
Protocol 2: Synthesis via Oxime Reduction
-
Oxime Formation: To a solution of 1-methyl-4-piperidone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture until the reaction is complete (monitored by TLC).
-
Work-up of Oxime: Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the crude 1-methyl-4-piperidone oxime.
-
Oxime Reduction: Dissolve the crude oxime in a suitable solvent (e.g., ethanol or acetic acid) and add a reducing agent such as zinc dust or perform catalytic hydrogenation (H₂/Pd/C or Raney Nickel).
-
Final Work-up and Purification: After the reduction is complete, filter off the solid catalyst or unreacted metal. Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent. Purify the product by distillation or column chromatography as described in Protocol 1.
Visualizations
Technical Support Center: Reactions with 4-Amino-1-methylpiperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1-methylpiperidine. The following sections address common side products and issues encountered during typical reactions such as N-alkylation, N-acylation, and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile primary amine used as a building block in organic synthesis. The most common reactions involving the primary amino group are N-alkylation, N-acylation, and reductive amination to form more complex secondary and tertiary amines and amides.[1]
Q2: Which nitrogen atom on this compound is more reactive?
A2: The molecule contains two nitrogen atoms: a primary exocyclic amine (-NH₂) and a tertiary endocylcic amine (-N(CH₃)-). The primary amine is the primary site for synthetic modifications like acylation and alkylation due to the presence of replaceable hydrogen atoms and its nucleophilicity. The tertiary amine within the piperidine (B6355638) ring is generally unreactive towards acylation and will only undergo alkylation under forcing conditions to form a quaternary ammonium (B1175870) salt.
Q3: In acylation reactions with acyl chlorides or anhydrides, is di-acylation a common side product?
A3: Generally, di-acylation of the primary amine is not a significant side reaction. Once the first acyl group is attached to the nitrogen, the resulting amide is substantially less nucleophilic than the starting primary amine. This deactivation of the nitrogen atom prevents a second acylation from occurring under standard reaction conditions.
Q4: What is a common side product in N-alkylation with alkyl halides?
A4: A primary side product in the direct N-alkylation of this compound with alkyl halides is the formation of the quaternary ammonium salt.[2] This occurs when the initially formed secondary or tertiary amine undergoes further alkylation. This over-alkylation can be a significant issue, leading to reduced yields of the desired product and purification challenges.
Q5: How can I avoid the formation of di-alkylation products during reductive amination?
A5: In reductive amination, where a carbonyl compound reacts with the primary amine to form an imine that is subsequently reduced, the resulting secondary amine can sometimes react with another molecule of the carbonyl compound, leading to a tertiary amine as a di-alkylated side product. To minimize this, it is common practice to use a slight excess of the primary amine relative to the carbonyl compound.[3]
Troubleshooting Guides
N-Alkylation with Alkyl Halides
Issue: Low yield of the desired mono-alkylated product and formation of a significant amount of a polar, water-soluble side product.
Probable Cause: Over-alkylation of the primary amine, leading to the formation of a quaternary ammonium salt. This is especially prevalent when using reactive alkylating agents like methyl iodide or benzyl (B1604629) bromide.
Solutions:
-
Stoichiometry Control: Use a large excess of this compound relative to the alkyl halide. This ensures the alkyl halide is more likely to react with the starting primary amine rather than the mono-alkylated product.
-
Slow Addition: Add the alkylating agent slowly and at a low temperature (e.g., 0 °C) to a solution of the amine. This helps to maintain a high concentration of the primary amine relative to the alkylated product throughout the reaction.
-
Protecting Group Strategy: For selective mono-alkylation, consider a protecting group strategy. For instance, protect the primary amine with a Boc group, perform the alkylation, and then deprotect to yield the mono-alkylated product.[2]
Workflow for N-Alkylation and Side Product Formation
Caption: N-Alkylation pathway and the formation of the quaternary ammonium salt side product.
Reductive Amination with Ketones/Aldehydes
Issue 1: Formation of a significant amount of a higher molecular weight side product, likely the di-alkylated tertiary amine.
Probable Cause: The secondary amine product formed after the initial reductive amination reacts with another equivalent of the carbonyl compound and is subsequently reduced.
Solutions:
-
Adjust Stoichiometry: Use an excess of this compound (e.g., 1.5 to 2 equivalents) relative to the carbonyl compound. This increases the probability of the carbonyl reacting with the starting material.
-
Stepwise Procedure: Consider a two-step procedure. First, form the imine by reacting the amine and carbonyl, often with removal of water. Then, in a separate step, add the reducing agent. This can sometimes offer better control than a one-pot reaction.
Issue 2: Presence of an alcohol corresponding to the reduction of the starting carbonyl compound.
Probable Cause: Use of a non-selective or overly reactive reducing agent (e.g., sodium borohydride) in a one-pot reaction where the imine formation is slow. The reducing agent reduces the carbonyl starting material before it can form the imine.
Solutions:
-
Use a Selective Reducing Agent: Employ a milder and more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][5][6] These reagents are known to preferentially reduce the protonated imine (iminium ion) over the carbonyl group.[4][5][6]
-
Control pH: Maintain a slightly acidic pH (around 5-6). This is often optimal for imine formation and subsequent reduction by selective hydrides.
Logical Flow for Troubleshooting Reductive Amination
Caption: Troubleshooting logic for common side products in reductive amination.
Quantitative Data on Side Product Formation
While specific quantitative data for this compound is not extensively published, the following table provides an illustrative summary based on general principles for controlling selectivity in the reductive amination of a primary amine with a ketone (e.g., cyclohexanone).
| Equivalents of this compound | Reducing Agent | Desired Secondary Amine Yield (%) | Di-alkylated Side Product (%) |
| 1.0 | NaBH₄ | ~60% | ~30% |
| 1.5 | NaBH₄ | ~75% | ~15% |
| 1.0 | NaBH(OAc)₃ (STAB) | ~85% | ~10% |
| 1.5 | NaBH(OAc)₃ (STAB) | >90% | <5% |
Note: These are representative values to illustrate trends. Actual yields may vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Selective Mono-N-alkylation (Reductive Amination)
Objective: To synthesize N-cyclohexyl-1-methylpiperidin-4-amine with minimal formation of the di-alkylated side product.
Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.5 equivalents) and cyclohexanone (B45756) (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Expected Outcome: This procedure, utilizing an excess of the amine and a selective reducing agent, is expected to yield the desired mono-alkylated product in high purity with minimal contamination from the di-cyclohexylated side product. The yield of the desired product is anticipated to be high, as indicated in the illustrative data table.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
Storage and stability issues of 4-Amino-1-methylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of 4-Amino-1-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1][2][3] Some suppliers suggest that storage at room temperature is acceptable if the compound is kept in a dark place under an inert atmosphere.[4]
Q2: My this compound has turned from colorless to yellow. Is it still usable?
A2: this compound is typically a colorless to pale yellow liquid.[2][5] A slight yellowing may not necessarily indicate significant degradation, but it could be a sign of oxidation or impurity formation. It is recommended to verify the purity of the material using an appropriate analytical method, such as Gas Chromatography (GC), before use.
Q3: What are the signs of degradation for this compound?
A3: Signs of degradation can include a significant color change (e.g., to dark yellow or brown), the appearance of precipitates, or a noticeable change in its physical properties. A definitive assessment of degradation requires analytical testing to determine purity.
Q4: Is this compound sensitive to air or moisture?
A4: Yes, this compound is known to be air-sensitive.[6] To maintain its quality, it is best to store it under an inert atmosphere, such as nitrogen or argon.[3][6][7] While its hygroscopic nature is not explicitly detailed in the provided results, its amine functional group suggests a potential to absorb atmospheric moisture. Therefore, storage in a tightly sealed container in a dry environment is crucial.[8][9]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcomes or Low Yields
If you are experiencing unexpected results or low yields in your experiments, consider the following potential issues with your this compound:
-
Degradation of the Reagent: The purity of this compound may have diminished due to improper storage or handling.
-
Recommended Action: Verify the purity of your stock using a suitable analytical technique (e.g., GC, NMR). If the purity is below the required specification for your experiment, it is advisable to use a fresh, unopened bottle of the reagent.
-
-
Presence of Water: If the reagent has been exposed to the atmosphere, it may have absorbed moisture, which can interfere with certain reactions, particularly those involving water-sensitive reagents.
-
Recommended Action: If your reaction is sensitive to moisture, consider using a freshly opened bottle of this compound or drying the solvent if applicable to your experimental protocol.
-
Issue 2: Visual Changes in the Stored Product
If you observe a change in the appearance of your stored this compound, such as a significant color change or the formation of solids, it is likely that the product has undergone some degradation.
-
Recommended Action:
-
Do not use the product in sensitive applications without first verifying its purity.
-
If possible, repurify the material (e.g., by distillation) if you have the appropriate safety measures and equipment in place.
-
For critical applications, it is always best to discard the suspect material and use a new, unopened batch.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C (Refrigerator) | [1][2][3] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | [3][6][7] |
| Container | Tightly closed container | [8][9] |
| Environment | Dry, cool, and well-ventilated place | [7][8][9] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides | [6][7] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound. The exact parameters may need to be optimized for your specific instrument and column.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
Vortex the solution until the sample is fully dissolved.
-
-
GC Instrument and Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is typically suitable.
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Analysis:
-
Inject the prepared sample into the GC.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
Strategies to improve yield and selectivity in 4-Amino-1-methylpiperidine reactions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Amino-1-methylpiperidine. Our focus is on improving yield and selectivity in common synthetic transformations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments with this compound.
Issue: Low Yield in Reductive Amination
| Observation | Potential Cause | Recommended Solution |
| Incomplete conversion of starting materials. | 1. Inefficient imine formation: The equilibrium between the amine and the carbonyl compound may not favor the imine intermediate. 2. Inactive reducing agent: The hydride reagent may have degraded due to moisture or improper storage. 3. Suboptimal pH: The reaction pH is crucial for both imine formation and the stability of the reducing agent. | 1. Catalytic acid: Add a catalytic amount of a weak acid like acetic acid (0.1-0.2 equivalents) to promote imine formation. 2. Fresh reagent: Use a fresh batch of the reducing agent. 3. pH adjustment: Maintain a slightly acidic pH (around 5-6) for optimal results with reagents like sodium triacetoxyborohydride (B8407120). |
| Formation of multiple byproducts. | 1. Over-alkylation: The product amine can react further with the carbonyl compound. 2. Reduction of the carbonyl starting material: The reducing agent may be too reactive and reduce the aldehyde or ketone before imine formation. | 1. Stoichiometry control: Use a slight excess of the amine (1.1-1.2 equivalents) to drive the reaction towards the desired product. 2. Milder reducing agent: Switch to a less reactive hydride reagent. Sodium triacetoxyborohydride is often a good choice for its selectivity. |
Issue: Poor Selectivity in Buchwald-Hartwig Amination
| Observation | Potential Cause | Recommended Solution |
| Formation of diarylated product. | High reactivity of the primary amine: The mono-arylated product can undergo a second amination. | 1. Ligand selection: Use a bulky monodentate or bidentate ligand to sterically hinder the second amination. 2. Lower temperature: Running the reaction at a lower temperature can improve selectivity. 3. Stoichiometry: Use a slight excess of the aryl halide to favor mono-arylation. |
| Hydrodehalogenation of the aryl halide. | Competing reduction pathway: This is a common side reaction, particularly with electron-rich aryl halides. | 1. Ligand effect: Screen different phosphine (B1218219) ligands, as this side reaction is often ligand-dependent.[1] 2. Base selection: The choice of base can influence the extent of this side reaction. |
| Low conversion of aryl chloride. | Difficulty in oxidative addition: Aryl chlorides are generally less reactive than bromides or iodides. | More electron-rich ligand: Use a more electron-rich and bulky phosphine ligand to facilitate the oxidative addition step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the reductive amination of this compound?
A1: The choice of reducing agent depends on the substrate and desired selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and high selectivity for the imine intermediate, which minimizes the reduction of the starting carbonyl compound.[2] Other options include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂, Pd/C).
Q2: How do I choose the optimal base and solvent for a Buchwald-Hartwig amination with this compound?
A2: The base and solvent are critical for a successful Buchwald-Hartwig amination.[3][4] For the base, strong non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1] However, for sensitive substrates, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ may be more suitable.[1] Toluene is a widely used and effective solvent.[1] Other ethereal solvents like dioxane or THF can also be employed.[1] It is important to avoid chlorinated solvents as they can inhibit the palladium catalyst.[1]
Q3: How can I purify the product of a reaction with this compound?
A3: Purification can often be achieved by flash column chromatography on silica (B1680970) gel. Due to the basic nature of the product, it is sometimes beneficial to treat the silica gel with a small amount of a volatile base like triethylamine (B128534) in the eluent to prevent streaking. Distillation under reduced pressure can also be an option for thermally stable, lower-boiling point products.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of N-Benzyl-4-amino-1-methylpiperidine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 12 | 92 |
| 2 | NaBH₃CN | MeOH | 25 | 18 | 85 |
| 3 | H₂ (50 psi), Pd/C | EtOH | 50 | 24 | 88 |
Table 2: Effect of Ligand and Base on the Buchwald-Hartwig Amination of this compound with 4-Bromotoluene (B49008)
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 88 |
| 3 | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 75 |
Experimental Protocols
Protocol 1: Reductive Amination of Benzaldehyde (B42025) with this compound
-
To a solution of this compound (1.14 g, 10 mmol) in 1,2-dichloroethane (B1671644) (DCE, 50 mL) is added benzaldehyde (1.06 g, 10 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (3.18 g, 15 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of methanol (B129727) in dichloromethane) to afford N-benzyl-4-amino-1-methylpiperidine.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromotoluene with this compound
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (46 mg, 0.05 mmol), XPhos (95 mg, 0.2 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
The tube is evacuated and backfilled with argon.
-
Toluene (10 mL), 4-bromotoluene (171 mg, 1.0 mmol), and this compound (137 mg, 1.2 mmol) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
The mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate (B1210297).
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-(p-tolyl)-4-amino-1-methylpiperidine.
Visualizations
Caption: Experimental workflow for reductive amination.
Caption: Troubleshooting logic for low yield issues.
References
Troubleshooting guide for the synthesis of 4-aminopiperidine derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-aminopiperidine (B84694) derivatives.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in the reductive amination of a ketone with 4-aminopiperidine. What are the potential causes and how can I troubleshoot this?
A1: Low yields in reductive amination are a common issue. The problem can often be traced back to several factors related to the reaction conditions and reagents. A systematic troubleshooting approach can help identify and resolve the issue.
Troubleshooting Steps for Low Yield in Reductive Amination:
-
Optimize Reaction pH: The formation of the crucial iminium ion intermediate is highly dependent on the pH of the reaction medium. For most reductive aminations, a mildly acidic pH range of 4-6 is optimal.[1] You can achieve this by adding a catalytic amount of a weak acid, such as acetic acid.
-
Choice of Reducing Agent: The stability and reactivity of the reducing agent are critical.
-
Sodium Triacetoxyborohydride (B8407120) (STAB): This is a common and often preferred reagent as it is tolerant of mildly acidic conditions.[2][3] However, it is sensitive to moisture, so ensure all reagents and solvents are anhydrous.[1][3]
-
Sodium Cyanoborohydride (NaCNBH₃): This reagent is also effective and less sensitive to moisture.[3][4] Its use may sometimes lead to the formation of a cyanide addition byproduct.
-
Sodium Borohydride (NaBH₄): This reducing agent can also reduce the starting ketone or aldehyde. Therefore, it is typically added after allowing sufficient time for the imine to form.[3][5]
-
-
Amine Basicity: Less basic amines may require more acidic conditions to facilitate the formation of the iminium ion.[1]
-
Steric Hindrance: If your ketone or amine is sterically hindered, the reaction may be slow.[1] Consider increasing the reaction temperature or using a more reactive reducing agent.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction.[1] Ensure the purity of your ketone and 4-aminopiperidine derivative.
Q2: I am observing significant side product formation in my synthesis. What are the common side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of your desired 4-aminopiperidine derivative. Identifying the nature of the side product is the first step toward mitigating its formation.
Common Side Reactions and Mitigation Strategies:
-
Over-alkylation: In reactions involving the primary amino group of 4-aminopiperidine, over-alkylation can occur. Using a protecting group on the piperidine (B6355638) nitrogen can prevent this.
-
Formation of Deletion Sequences (in peptide synthesis): In solid-phase peptide synthesis (SPPS), incomplete removal of the Fmoc protecting group can lead to the formation of deletion sequences.[6] To address this, you can extend the deprotection time or perform a "double deprotection".[6]
-
Hydrodefluorination: In the synthesis of fluorinated 4-aminopiperidine derivatives, hydrodefluorination can be a problematic side reaction.[7] Careful selection of the catalyst and reaction conditions is crucial to minimize this.
-
Alkylation of Substrate by t-Bu+ Cation (during Boc deprotection): During the acidic removal of a Boc protecting group, the generated tert-butyl cation can alkylate nucleophilic sites on your molecule.[8] The addition of scavengers can suppress this side reaction.[8]
Q3: What is the best strategy for purifying my 4-aminopiperidine derivative?
A3: The choice of purification method depends on the scale of your synthesis, the physicochemical properties of your compound (e.g., polarity, crystallinity), and the nature of the impurities.
Comparison of Purification Techniques:
| Purification Technique | Typical Purity | Expected Yield | Throughput | Advantages | Disadvantages |
| Recrystallization | >98% | 60-80% | High | Cost-effective, scalable, removes insoluble impurities.[9] | May not remove closely related impurities.[9] |
| Column Chromatography | >99% | 70-90% | Medium | High resolution, adaptable to various scales.[9] | Can be time-consuming and require large solvent volumes.[9] |
| Preparative HPLC | >99.5% | 50-70% | Low | Highest resolution and purity, ideal for final purification.[9] | Expensive, not suitable for large-scale purification.[9] |
For basic 4-aminopiperidine derivatives, an acidic workup can be employed to extract the product into an aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent can then isolate the purified product. Distillation can also be a viable method for purifying certain piperidine derivatives.[10]
Q4: How do I choose the right protecting group for the nitrogen atoms in 4-aminopiperidine?
A4: The selection of an appropriate protecting group is crucial for the successful multi-step synthesis of complex 4-aminopiperidine derivatives. The choice depends on the stability of the protecting group to the reaction conditions of subsequent steps and the ease of its selective removal.[11]
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Stable to neutral/basic conditions.[11] | Acidic conditions (e.g., TFA, HCl in dioxane).[11][12][13] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile.[11] | Basic conditions (e.g., 20% piperidine in DMF).[13][14] |
| Benzyloxycarbonyl | Cbz | Stable to acidic and basic conditions. | Catalytic hydrogenation (e.g., Pd/C, H₂).[11][13] |
The Boc group is widely used due to its ease of introduction and removal under mild acidic conditions.[11][15] The Fmoc group is particularly useful in solid-phase peptide synthesis due to its lability to bases.[11] The Cbz group is robust and is typically removed under reductive conditions.[11]
Experimental Protocols
Protocol 1: One-Pot Reductive Amination for the Synthesis of N-Aryl-4-aminopiperidine Derivatives
This protocol is adapted for the synthesis of 4-anilinopiperidine derivatives.[2]
Materials:
-
1-Benzyl-4-piperidone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 1-benzyl-4-piperidone (1.0 equivalent) in dichloromethane.
-
Add aniline (1.1 equivalents) to the suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[2]
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the pure product.[2]
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group from a 4-aminopiperidine derivative.[12]
Materials:
-
N-Boc-protected 4-aminopiperidine derivative
-
4M HCl in 1,4-dioxane (B91453)
-
2M aqueous NaOH
-
Dichloromethane
Procedure:
-
Dissolve the N-Boc-protected 4-aminopiperidine derivative (1.0 equivalent) in 1,4-dioxane.
-
Add 4M HCl in 1,4-dioxane and stir the solution at room temperature for 4 hours.[12]
-
Adjust the pH of the solution to 8 by the addition of 2M aqueous NaOH.[12]
-
Extract the solution three times with dichloromethane.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and evaporate the volatiles to provide the deprotected product.[12]
Visualizations
Caption: Troubleshooting workflow for low yield in reductive amination.
Caption: Logic for selecting an appropriate amine protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. soc.chim.it [soc.chim.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. CZ391798A3 - Purification process of sterically protected 4-aminopiperidines - Google Patents [patents.google.com]
- 11. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
Navigating the Synthesis of 4-Amino-1-methylpiperidine: A Technical Support Guide for Scale-Up
For researchers, scientists, and drug development professionals, the successful scale-up of key pharmaceutical intermediates is a critical juncture in the journey from laboratory discovery to commercial production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered during the large-scale synthesis of 4-Amino-1-methylpiperidine, a vital building block in numerous active pharmaceutical ingredients.
The industrial production of this compound often relies on robust and scalable synthetic routes, primarily through the reductive amination of 1-methyl-4-piperidone (B142233) or the catalytic hydrogenation of a corresponding nitro- or cyano-precursor. While these methods are well-established, transitioning them from bench-scale to pilot plant or full-scale manufacturing can introduce a host of challenges. This guide aims to provide practical solutions to these common hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis of this compound, categorized by the synthetic method.
Method 1: Reductive Amination of 1-Methyl-4-piperidone
Reductive amination is a widely used method for the synthesis of amines. However, on a larger scale, issues with reaction control, impurity formation, and product isolation can become more pronounced.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low product yield | - Incomplete imine formation. - Reduction of the starting ketone. - Over-alkylation of the product. | - Ensure anhydrous conditions to favor imine formation. Consider the use of a dehydrating agent like molecular sieves or azeotropic removal of water. - Use a milder reducing agent that is more selective for the iminium ion over the ketone (e.g., sodium triacetoxyborohydride). - Control the stoichiometry of the reactants carefully. A slight excess of the amine source (ammonia or an ammonium (B1175870) salt) is often beneficial. |
| High levels of impurities | - Unreacted 1-methyl-4-piperidone: Incomplete reaction. - 1-methyl-4-piperidinol: Reduction of the starting ketone. - Dimeric impurities: Reaction of the product with the intermediate iminium ion. | - Increase reaction time or temperature, but monitor for side reactions. - Optimize the choice and amount of reducing agent. - Maintain a lower reaction temperature and control the rate of addition of the reducing agent to minimize side reactions. |
| Difficult product isolation and purification | - The product is a water-soluble amine, making extraction from aqueous media challenging. - Co-distillation with residual solvents. | - After reaction quench, adjust the pH of the aqueous phase to >12 to ensure the amine is in its free base form before extraction with an appropriate organic solvent (e.g., dichloromethane, toluene). - Employ fractional distillation under reduced pressure for purification. Ensure efficient solvent removal prior to distillation. |
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation of precursors like 1-methyl-4-nitropiperidine or 1-methylpiperidine-4-carbonitrile (B1314567) is another common industrial route. Scale-up of this heterogeneous catalytic process presents its own set of challenges.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or incomplete reaction | - Catalyst deactivation: Poisoning by impurities in the substrate or solvent. - Poor mass transfer: Inefficient mixing leading to poor contact between hydrogen, substrate, and catalyst. - Insufficient hydrogen pressure or temperature. | - Ensure high purity of starting materials and solvents. Pre-treat the substrate if necessary. - Optimize agitation speed and reactor design to improve gas-liquid and liquid-solid mass transfer. - Gradually increase hydrogen pressure and temperature within safe operating limits. Screen different catalyst types and loadings. |
| Formation of byproducts | - Over-reduction: Reduction of other functional groups if present. - Incomplete reduction: Formation of hydroxylamine (B1172632) or imine intermediates. | - Select a catalyst with appropriate selectivity (e.g., Palladium on carbon is often used for nitro group reductions). - Ensure complete reaction by monitoring hydrogen uptake and analyzing reaction samples. |
| Difficult catalyst filtration | - Fine catalyst particles: Catalyst breaking down during the reaction. - Viscous reaction mixture. | - Use a robust catalyst support. Employ filter aids like celite for easier filtration. - Dilute the reaction mixture with a suitable solvent before filtration. |
| Safety concerns | - Exothermic reaction: Potential for thermal runaway. - Flammable hydrogen gas and pyrophoric catalysts. | - Implement efficient cooling systems and monitor the reaction temperature closely. Consider dosing the substrate to control the rate of heat generation. - Ensure proper grounding of equipment and use inert gas purging (e.g., nitrogen) before and after the reaction. Handle spent catalyst under a wet, inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in the final product?
A1: Common impurities can include unreacted starting materials (e.g., 1-methyl-4-piperidone), byproducts from the reaction (e.g., 1-methyl-4-piperidinol from reductive amination), and over-alkylated products. It is crucial to develop a robust analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to identify and quantify these impurities.
Q2: How can I improve the efficiency of the reductive amination on a large scale?
A2: To improve efficiency, focus on optimizing the formation of the iminium intermediate. This can be achieved by removing water from the reaction mixture, either by using a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent. Careful control of temperature and pH is also critical. A slightly acidic pH often favors imine formation.
Q3: What are the key safety considerations when scaling up a catalytic hydrogenation?
A3: The primary safety concerns are the highly exothermic nature of the reaction and the handling of flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Nickel and Palladium on Carbon).[1] A thorough process safety assessment should be conducted to evaluate heat removal capacity, potential for thermal runaway, and safe handling procedures for hydrogen and the catalyst. Ensure adequate venting and emergency shutdown procedures are in place.
Q4: My catalytic hydrogenation is stalling before completion. What should I investigate?
A4: A stalled hydrogenation can be due to several factors. First, check for catalyst deactivation by potential poisons in your substrate or solvent (e.g., sulfur or halide compounds). Ensure your hydrogen supply is adequate and that there are no leaks in the system. Finally, evaluate the mass transfer in your reactor; poor agitation can lead to a hydrogen-starved environment at the catalyst surface.
Q5: How can I minimize the formation of the 1-methyl-4-piperidinol byproduct during reductive amination?
A5: The formation of 1-methyl-4-piperidinol is due to the direct reduction of the starting ketone. To minimize this, use a reducing agent that is more selective for the iminium ion. Sodium triacetoxyborohydride (B8407120) is generally more selective than sodium borohydride. Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can also improve selectivity.
Experimental Protocols
While specific process parameters are often proprietary, the following outlines a general methodology for the key synthetic routes.
General Protocol for Reductive Amination of 1-Methyl-4-piperidone
-
Reaction Setup: Charge a suitable reactor with 1-methyl-4-piperidone and a solvent (e.g., methanol, ethanol, or dichloromethane).
-
Amine Source: Add the amine source, typically an excess of ammonia (B1221849) in a sealed reactor or an ammonium salt (e.g., ammonium acetate).
-
Imine Formation: Stir the mixture. For less reactive systems, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation. Water removal can be employed at this stage.
-
Reduction: Cool the reaction mixture and add the reducing agent (e.g., sodium triacetoxyborohydride or catalytic hydrogenation over Pd/C) portion-wise, maintaining the temperature within a safe range.
-
Work-up: Once the reaction is complete (monitored by GC or LC-MS), quench the reaction carefully. Adjust the pH to basic conditions and extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts and remove the solvent under reduced pressure. The crude product is then purified by distillation.
General Protocol for Catalytic Hydrogenation of 1-Methyl-4-nitropiperidine
-
Catalyst Loading: In a pressure reactor, suspend the catalyst (e.g., 5-10% Palladium on Carbon) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) under an inert atmosphere.
-
Substrate Addition: Add the 1-methyl-4-nitropiperidine to the reactor.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: Once the hydrogen uptake ceases and the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Catalyst Removal and Purification: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated, and the product is purified, typically by distillation.
Visualizing the Process
To better understand the logical flow of troubleshooting and the synthetic pathways, the following diagrams are provided.
References
Technical Support Center: Work-up Procedures for Reactions Involving 4-Amino-1-methylpiperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving 4-Amino-1-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the general principle for the extractive work-up of a reaction where this compound is a reactant and my product is neutral?
A1: The primary goal is to remove the unreacted basic this compound and other charged impurities. This is typically achieved by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The basic amine is protonated, forming a water-soluble ammonium (B1175870) salt that partitions into the aqueous layer. For acid-sensitive products, a wash with 10% aqueous copper(II) sulfate (B86663) can be used; the amine complexes with the copper and is extracted into the aqueous phase.
Q2: How should I approach the work-up if my desired product is a derivative of this compound and is also basic?
A2: In this scenario, the work-up strategy is reversed. Initially, a basic wash (e.g., saturated aqueous sodium bicarbonate) can be performed to remove any acidic impurities. To isolate your basic product, you can perform a "pH swing" extraction. First, extract the basic product from the organic layer into an acidic aqueous layer, where it will be protonated and become water-soluble, leaving non-basic impurities in the organic layer. Subsequently, the aqueous layer is basified (e.g., with NaOH or Na2CO3) to deprotonate your product, making it insoluble in water. Finally, you can extract your purified product back into an organic solvent.
Q3: What is the optimal pH for the aqueous washes when dealing with this compound and its derivatives?
A3: The optimal pH depends on the pKa of the amine you wish to separate. To extract a basic amine like this compound or its basic derivatives into the aqueous phase, the pH of the aqueous solution should be at least 2 units below the pKa of its conjugate acid. Conversely, to extract the neutral amine from an aqueous phase into an organic solvent, the pH should be adjusted to at least 2 units above the pKa of the conjugate acid.
Q4: Emulsions frequently form during the work-up of my reaction. What are the best techniques to break them?
A4: Emulsion formation is common in reactions involving amines as they can act as surfactants. Several techniques can be employed to break emulsions:
-
Salting Out: Add saturated aqueous sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can promote phase separation.
-
Solvent Addition: Adding the organic solvent used for extraction can sometimes help.
-
Gentle Heating: A slight increase in temperature can reduce the viscosity of the emulsion and aid separation.
-
Centrifugation: This is a very effective mechanical method for separating the layers.
-
Filtration: Passing the emulsion through a pad of Celite or glass wool can sometimes break it.
Troubleshooting Guides
Problem 1: Low or No Recovery of the Basic Product After Work-up
| Possible Cause | Troubleshooting Step |
| Incorrect pH of aqueous layers | Verify the pKa of your product and ensure the pH of the aqueous layer is appropriate for the desired extraction (at least 2 units below the pKa for aqueous extraction, and 2 units above for organic extraction). |
| Product is too water-soluble | If your product has high water solubility even in its neutral form, extensive extraction with a more polar organic solvent or back-extraction after salting out the aqueous layer might be necessary. |
| Product degradation | If your product is unstable to acidic or basic conditions, use milder reagents for pH adjustment (e.g., citric acid instead of HCl, or ammonium chloride/bicarbonate instead of NaOH). |
| Incomplete extraction | Increase the number of extractions with the organic solvent. Ensure thorough mixing during extraction to maximize the surface area between the two phases. |
Problem 2: Product Contamination with Starting Material (this compound)
| Possible Cause | Troubleshooting Step |
| Insufficient acidic wash | Increase the number of washes with dilute acid or use a slightly more concentrated acid solution, provided your product is stable under these conditions. |
| Inefficient phase separation | Ensure complete separation of the aqueous and organic layers during each wash. Small amounts of the aqueous layer containing the protonated starting material can contaminate the final product. |
| Product has similar basicity to starting material | In this case, purification by column chromatography may be necessary. |
Problem 3: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Peak tailing on silica (B1680970) gel | The basic nature of the product can lead to strong interactions with the acidic silanol (B1196071) groups on the silica gel. Add a small amount of a basic modifier like triethylamine (B128534) (0.5-2%) or ammonium hydroxide (B78521) to the eluent. Alternatively, use a different stationary phase like alumina (B75360) or amine-functionalized silica. |
| Product does not elute from the column | The eluent is not polar enough. Increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol (B129727) in a dichloromethane (B109758)/methanol system). |
| Low recovery from the column | The product may be irreversibly adsorbed onto the silica gel. Use a basic modifier in the eluent or switch to a less acidic stationary phase. |
Experimental Protocols
Protocol 1: Work-up for N-Acylation of this compound
This protocol describes a general work-up procedure following the acylation of this compound with an acyl chloride or anhydride (B1165640) to yield a neutral amide product.
1. Quenching:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted acylating agent and neutralize any acid formed.
2. Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers.
3. Washing:
-
Wash the combined organic layers sequentially with:
-
1 M HCl (to remove unreacted this compound).
-
Saturated aqueous sodium bicarbonate.
-
Brine.
-
4. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Protocol 2: Work-up for Reductive Amination to Produce a Basic Derivative
This protocol is for the work-up of a reductive amination reaction between this compound and an aldehyde or ketone, where the product is also a basic amine.
1. Quenching:
-
After the reaction is complete, carefully quench any remaining reducing agent by the slow addition of water or a saturated aqueous solution of ammonium chloride.
2. pH Adjustment and Extraction (pH Swing):
-
Add an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Transfer to a separatory funnel and add 1 M HCl to adjust the pH of the aqueous layer to ~2.
-
Separate the layers. The aqueous layer now contains the protonated product and unreacted starting material.
-
Wash the organic layer with 1 M HCl to ensure all basic compounds are extracted into the aqueous phase. Discard the organic layer which contains non-basic impurities.
-
Combine all acidic aqueous layers.
-
Cool the aqueous layer in an ice bath and basify to a pH > 10 by the slow addition of 2 M NaOH.
-
Extract the deprotonated basic product from the aqueous layer with an organic solvent (e.g., dichloromethane) three times.
3. Drying and Concentration:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification:
-
Purify by flash column chromatography using an eluent system containing a basic modifier (e.g., 1% triethylamine in a dichloromethane/methanol gradient).
Quantitative Data Summary
| Parameter | N-Acylation | Reductive Amination |
| Typical Scale | 1 - 10 mmol | 1 - 10 mmol |
| Solvent Volume (Reaction) | 5 - 10 mL per mmol of substrate | 5 - 10 mL per mmol of substrate |
| Solvent Volume (Extraction) | 3 x (10 - 20 mL) | 3 x (10 - 20 mL) |
| Aqueous Wash Volume | 2 x (10 - 20 mL) | 2 x (10 - 20 mL) |
| Typical Yields | 70 - 95% | 60 - 90% |
| Purity after Work-up | 80 - 95% | 75 - 90% |
| Purity after Chromatography | >98% | >98% |
Note: These are general ranges and can vary significantly based on the specific substrates and reaction conditions.
Visualizations
Technical Support Center: Managing 4-Amino-1-methylpiperidine in Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic nature of 4-Amino-1-methylpiperidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to handle in experiments?
A1: this compound is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can act as an unwanted reactant, leading to the formation of byproducts, reduced yields, and inconsistencies in reaction outcomes.[3] The presence of water can be particularly problematic in moisture-sensitive reactions, such as acylations and alkylations, where water can compete with the amine as a nucleophile or affect the stability of reagents and intermediates.[4]
Q2: How should this compound be properly stored to minimize water absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container made of a compatible material, such as amber glass or high-density polyethylene (B3416737) (HDPE).[1] The storage area should be cool, dry, and well-ventilated.[5] For optimal protection against moisture, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride).[6][7] Some suppliers recommend a storage temperature of 2-8°C.[7]
Q3: How can I determine the water content of my this compound sample?
A3: The most accurate method for determining the water content in this compound is through Karl Fischer titration.[8][9] This technique is specific for water and can quantify trace amounts, making it ideal for ensuring your reagent meets the anhydrous requirements of your reaction.[9] Both volumetric and coulometric Karl Fischer titration methods are suitable.[9]
Q4: Can I use this compound that has already absorbed some moisture?
A4: Using this compound with an unknown or high water content is not recommended for moisture-sensitive reactions, as it can lead to poor and unpredictable results. It is best to first determine the water content via Karl Fischer titration. If the water content is above the acceptable limit for your specific reaction, the amine should be dried prior to use.
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Symptoms:
-
The yield of your desired product is significantly lower than expected.
-
Reaction yields vary widely between batches, even with seemingly identical setups.
Possible Cause: The hygroscopic nature of this compound is a likely culprit. Absorbed water can react with starting materials or intermediates, leading to side reactions and a decrease in the formation of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or inconsistent reaction yields.
Solutions:
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your this compound.
-
Dry the Reagent: If the water content is too high, dry the amine using an appropriate method (see Experimental Protocols).
-
Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Use Moisture Scavengers: For particularly sensitive reactions, consider adding a moisture scavenger to the reaction mixture.[10]
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
TLC, LC-MS, or NMR analysis shows the presence of significant impurities that are not starting materials or the desired product.
-
One common byproduct in acylation reactions is the hydrolyzed acylating agent (e.g., a carboxylic acid).
Possible Cause: Water in the this compound can participate in side reactions. For example, in an acylation with an acyl chloride, water can hydrolyze the acyl chloride to the corresponding carboxylic acid, which may not react further or could complicate purification.
Logical Relationship Diagram:
Caption: Competing reactions in the presence of water.
Solutions:
-
Strict Anhydrous Technique: Follow rigorous procedures for excluding moisture from the reaction. This includes drying the this compound and all other reagents and solvents.
-
Purification of Starting Materials: Ensure the purity of all reactants, not just the amine, as impurities can also contribute to side reactions.
-
Optimize Reaction Conditions: Adjusting parameters like temperature and reaction time can sometimes favor the desired reaction over side reactions. For example, lower temperatures may reduce the rate of hydrolysis.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content in a liquid amine sample using volumetric Karl Fischer titration.
Reagents and Equipment:
-
Karl Fischer Titrator (Volumetric)
-
Anhydrous Methanol (B129727) or specialized Karl Fischer solvent
-
Karl Fischer Titrant (e.g., CombiTitrant 5)
-
Benzoic or Salicylic Acid (for buffering, if needed)[2]
-
Gastight syringe
Methodology:
-
Solvent Preparation: Add 50 mL of anhydrous methanol to the titration vessel. If this compound is strongly basic and causes a pH shift, add 5 g of benzoic acid to the solvent to buffer the medium.[2]
-
Pre-titration: Start the titrator to titrate any residual water in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Using a gastight syringe, draw a known weight (accurately determined by difference) of this compound.
-
Titration: Inject the sample into the titration vessel and start the titration. The instrument will automatically dispense the titrant until the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Protocol 2: Drying of this compound
This protocol describes a general method for drying liquid amines. The effectiveness of the drying should always be confirmed by Karl Fischer titration.
Drying Agents:
| Drying Agent | Suitability for Amines | Notes |
| Potassium Hydroxide (B78521) (KOH) | Excellent | Commonly used for basic compounds. The amine can be stored over KOH pellets and then distilled. |
| **Calcium Hydride (CaH₂) ** | Good | Reacts with water to form calcium hydroxide and hydrogen gas. Requires careful handling. The amine should be refluxed over CaH₂ and then distilled.[11] |
| Molecular Sieves (4Å) | Good | Should be activated (heated under vacuum) before use. The amine can be stored over activated sieves for 24-48 hours.[11] |
Methodology (using KOH):
-
Pre-drying: Place fresh pellets of potassium hydroxide (KOH) in a round-bottom flask.
-
Amine Addition: Add the this compound to the flask, ensuring the KOH pellets are well covered.
-
Stirring: Allow the mixture to stand, with occasional swirling, for at least 24 hours at room temperature.
-
Distillation: Decant or filter the amine into a dry distillation apparatus. Distill the this compound under reduced pressure (if necessary, to avoid high temperatures) and collect the fraction boiling at the correct temperature.
-
Storage: Store the freshly distilled, anhydrous amine over activated molecular sieves in a tightly sealed container under an inert atmosphere.
Protocol 3: General Procedure for Acylation under Anhydrous Conditions
This protocol outlines a standard procedure for the acylation of this compound, emphasizing the exclusion of moisture.
Experimental Workflow:
Caption: Workflow for acylation under anhydrous conditions.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for several hours) and allowed to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus (e.g., a three-neck flask with a dropping funnel, thermometer, and nitrogen inlet) while flushing with an inert gas like nitrogen or argon.
-
Reagent Addition:
-
Dissolve the dried this compound in an anhydrous solvent (e.g., dichloromethane, THF) and add it to the reaction flask via syringe or cannula.
-
Add an anhydrous base (e.g., triethylamine, pyridine), if required by the reaction, to neutralize the acid byproduct.[8]
-
Cool the reaction mixture to the desired temperature (e.g., 0°C).
-
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) dropwise via a dropping funnel or syringe.
-
Reaction Monitoring: Allow the reaction to proceed at the appropriate temperature and monitor its progress by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution) and proceed with the standard workup and purification procedures.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. CAS 41838-46-4: this compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. CA1210897A - High molecular weight aromatic amine scavengers and method of use - Google Patents [patents.google.com]
- 7. This compound | 41838-46-4 | FA13686 [biosynth.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 10. Moisture scavenger for polyaspartic ester floor coatings | Incorez [incorez.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection and Optimization for 4-Amino-1-methylpiperidine Involved Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 4-Amino-1-methylpiperidine.
Frequently Asked Questions (FAQs)
Q1: Which catalytic reactions are most common for this compound?
A1: this compound is a versatile building block used in various reactions. The most common catalytic transformations include:
-
Reductive Amination: To introduce diverse alkyl groups at the primary amine.
-
N-Alkylation: For the synthesis of secondary and tertiary amines.
-
Acylation and Amide Bond Formation: To form amides, which are prevalent in pharmaceuticals.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with aryl halides or pseudohalides.
Q2: What are the main challenges when working with this compound?
A2: The primary challenges include:
-
Selectivity: Distinguishing between the primary amine at the 4-position and the tertiary amine in the piperidine (B6355638) ring, although the primary amine is generally more reactive.
-
Over-alkylation: In N-alkylation reactions, the product can sometimes be more nucleophilic than the starting material, leading to the formation of quaternary ammonium (B1175870) salts.
-
Catalyst deactivation: The nitrogen atoms in the molecule can coordinate with metal catalysts, potentially leading to deactivation.
-
Work-up and Purification: The basic nature of the compound and its derivatives can sometimes complicate purification.
Q3: How do I choose the right catalyst for my reaction?
A3: Catalyst selection is crucial and depends on the specific reaction:
-
For reductive amination , common reducing agents include sodium triacetoxyborohydride (B8407120) (STAB) for its mildness and tolerance to acidic conditions. Catalytic hydrogenation with catalysts like Pd/C or Raney Nickel is also an option. Iridium and iron-based catalysts are emerging as efficient alternatives.[1][2]
-
For Buchwald-Hartwig amination , the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., XPhos, RuPhos) is critical and substrate-dependent.
-
For amide bond formation , coupling agents like HATU or EDC are common, but catalytic methods using boronic acids or transition metals are gaining traction for better atom economy.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Reductive Amination
Issue: Low or no product yield
| Potential Cause | Troubleshooting & Optimization |
| Inefficient iminium ion formation | Optimize the reaction pH. A mildly acidic condition (pH 4-6) is often optimal. A catalytic amount of acetic acid can be added. |
| Decomposition of the reducing agent | Ensure anhydrous conditions, especially when using moisture-sensitive borohydrides. Sodium triacetoxyborohydride (STAB) is more tolerant to moisture and acidic conditions. |
| Catalyst poisoning (catalytic hydrogenation) | Ensure starting materials and solvents are free from sulfur compounds or other catalyst poisons. |
| Steric hindrance | Increase reaction temperature or use a more reactive reducing agent. |
Issue: Formation of side products
| Potential Cause | Troubleshooting & Optimization |
| Over-alkylation | Use a stoichiometry with the amine in slight excess. |
| Reduction of the carbonyl starting material | Use a milder reducing agent that selectively reduces the iminium ion, such as sodium triacetoxyborohydride. |
Buchwald-Hartwig Amination
Issue: Low Yield
| Potential Cause | Troubleshooting & Optimization |
| Catalyst Poisoning | The nitrogen on the piperidine ring can coordinate to the palladium center. Use bulky ligands (e.g., biarylphosphines) to shield the metal center. |
| Suboptimal Ligand Choice | Screen different ligands. The choice of ligand is highly dependent on the specific aryl halide and amine. |
| Incorrect Base Selection | Strong, non-nucleophilic bases like NaOtBu are common. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures. |
| Poor Reagent Purity or Reaction Setup | Ensure anhydrous solvents and an inert atmosphere (e.g., Argon or Nitrogen) as organometallic catalysts are sensitive to air and moisture. |
| Inadequate Temperature or Reaction Time | These reactions often require heating (80-110 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal time. |
Issue: Catalyst Decomposition
| Potential Cause | Troubleshooting & Optimization |
| Formation of Palladium Black | This indicates the catalyst has precipitated out of the catalytic cycle. This can be caused by excessive temperature or impurities. Lower the reaction temperature and ensure high-purity reagents. |
Data Presentation: Catalyst Performance
The following tables summarize typical conditions and outcomes for key reactions. Note that optimal conditions can be substrate-dependent and may require further screening.
Table 1: Reductive Amination of this compound with various Aldehydes
| Aldehyde | Reducing Agent | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Acetic Acid (cat.) | DCE | RT | 12 | ~90 |
| Isovaleraldehyde | H₂ (50 psi) | Pd/C (5 mol%) | MeOH | RT | 24 | ~85 |
| 4-Chlorobenzaldehyde | NaBH₃CN | Acetic Acid (cat.) | MeOH | RT | 16 | ~88 |
| Cyclohexanecarboxaldehyde | Ir-PA1 catalyst | Formic Acid | Water | 60 | 8 | ~92 |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with this compound
| Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 12 | 95 |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| 2-Bromopyridine | Pd(OAc)₂ (5) | BINAP (7.5) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | 75 |
| 4-Iodoanisole | PdCl₂(dppf) (3) | - | NaOtBu (1.2) | Dioxane | 100 | 8 | 92 |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (catalytic)
Procedure:
-
To a solution of this compound and the carbonyl compound in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (1.0 eq)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the aryl halide and this compound.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Catalyst selection workflow for this compound reactions.
Caption: Troubleshooting logic for low yield in catalytic reactions.
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Amino-1-methylpiperidine and 4-aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Amino-1-methylpiperidine and 4-aminopiperidine (B84694), two key building blocks in synthetic and medicinal chemistry. We will delve into their respective performance in common synthetic transformations, supported by experimental data and detailed protocols. This analysis aims to equip researchers with the necessary information to make informed decisions when selecting the optimal piperidine (B6355638) scaffold for their synthetic targets.
Physicochemical and Reactivity Profile
The fundamental difference between 4-aminopiperidine and this compound lies in the substitution at the 1-position of the piperidine ring. 4-aminopiperidine possesses a secondary amine at this position, while this compound has a tertiary amine. This structural variance influences their physicochemical properties and reactivity.
| Property | This compound | 4-aminopiperidine |
| Molecular Formula | C₆H₁₄N₂[1][2] | C₅H₁₂N₂ |
| Molecular Weight | 114.19 g/mol [1][2] | 100.16 g/mol |
| Boiling Point | 62-64°C at 1 mmHg[1] | Not readily available |
| Density | 0.91 g/cm³[1] | 0.945 g/mL at 25°C |
| pKa (predicted) | 9.92 ± 0.20[1] | Not readily available |
| Structure | Primary amine at C4, Tertiary amine at N1 | Primary amine at C4, Secondary amine at N1 |
The presence of the N-methyl group in this compound increases its molecular weight and affects its boiling point and density compared to 4-aminopiperidine. The tertiary amine at the N1 position of this compound is more basic than the secondary amine of 4-aminopiperidine, which can influence its role in base-catalyzed reactions or its own reactivity as a nucleophile.
Performance in Key Synthetic Transformations: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry, and both piperidine derivatives are frequently utilized in acylation reactions. The primary amino group at the 4-position is the principal site of acylation for both molecules. Below is a comparison of their performance in a representative acylation reaction with benzoyl chloride.
| Parameter | This compound | 4-aminopiperidine Derivative (4-ANPP) |
| Reaction | Acylation with Benzoyl Chloride | Acylation with Benzoyl Chloride |
| Product | N-(1-methylpiperidin-4-yl)benzamide | Benzoylfentanyl |
| Yield | ~85% (Predicted based on similar reactions) | 80% |
| Key Reagents | Benzoyl Chloride, Base (e.g., Triethylamine) | Benzoyl Chloride |
| Solvent | Dichloromethane | Not specified |
The secondary amine of 4-aminopiperidine can also undergo acylation, potentially leading to di-acylation under forcing conditions. In contrast, the tertiary amine of this compound is not reactive towards acylation, ensuring mono-acylation at the 4-amino position. This difference in reactivity can be a key consideration in synthetic design.
Experimental Protocols
Protocol 1: Synthesis of N-(1-methylpiperidin-4-yl)benzamide
This protocol is a representative procedure for the acylation of this compound.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (B128534) (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure N-(1-methylpiperidin-4-yl)benzamide.
Protocol 2: Synthesis of Benzoylfentanyl from a 4-Aminopiperidine Derivative (4-ANPP)
This protocol outlines the synthesis of benzoylfentanyl from 4-anilino-N-phenethylpiperidine (4-ANPP), a derivative of 4-aminopiperidine.[3]
Materials:
-
4-anilino-N-phenethylpiperidine (4-ANPP)
-
Benzoyl chloride
-
Appropriate solvent (e.g., Dichloromethane)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a suitable reaction vessel, dissolve 4-ANPP (1.0 equivalent) in an appropriate solvent.
-
Add benzoyl chloride (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, work up the reaction mixture, which may include washing with an aqueous base to remove HCl byproduct and unreacted benzoyl chloride.
-
The crude product is then purified, typically by crystallization or chromatography, to yield benzoylfentanyl. The reported overall yield for this transformation, including conversion to the HCl salt, is 80%.[3]
Mandatory Visualizations
Signaling Pathway of CCR5 Antagonists
Many potent antiviral drugs, particularly those targeting HIV, are derived from the 4-aminopiperidine scaffold. These drugs often function as CCR5 antagonists, blocking the entry of the virus into host cells. The following diagram illustrates this mechanism.
Caption: Mechanism of action of a CCR5 antagonist, a common therapeutic strategy for drugs derived from 4-aminopiperidine.
Experimental Workflow for Amide Coupling
The following diagram outlines a general workflow for the synthesis of an amide from a piperidine derivative, as detailed in the experimental protocols.
Caption: A generalized experimental workflow for the amide coupling of a 4-aminopiperidine derivative.
Conclusion
Both this compound and 4-aminopiperidine are valuable and versatile building blocks in organic synthesis, particularly for the development of novel pharmaceuticals. The choice between them is dictated by the specific requirements of the synthetic route and the desired properties of the final product.
-
4-aminopiperidine offers two sites for functionalization (the primary amine at C4 and the secondary amine at N1), which can be exploited for the synthesis of diverse molecular scaffolds. However, this bifunctionality may necessitate the use of protecting groups to achieve selective reactions.
-
This compound provides a scaffold with a single reactive primary amine at the C4 position, as the N1 position is already functionalized with a non-reactive tertiary amine. This can simplify synthetic schemes by avoiding the need for N1 protection and deprotection steps.
Ultimately, the selection of the appropriate aminopiperidine derivative will depend on a careful consideration of the overall synthetic strategy, including factors such as the desired substitution pattern, the need for selective functionalization, and the potential for side reactions. This guide provides a foundational understanding to aid researchers in making this critical decision.
References
Comparative analysis of different synthetic routes to 4-Amino-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the most common and effective synthetic routes to 4-Amino-1-methylpiperidine, a crucial building block in the development of various pharmaceutical agents.[1] The selection of an optimal synthetic pathway is paramount for efficiency, scalability, and cost-effectiveness in drug discovery and development. This document outlines three primary synthetic strategies, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid in synthetic planning.
Executive Summary of Synthetic Routes
The synthesis of this compound is predominantly achieved through three main pathways, each with distinct advantages and disadvantages. The most direct approach is the reductive amination of 1-methyl-4-piperidone (B142233). An alternative two-step method involves the formation and subsequent hydrogenation of an oxime intermediate. A third, more complex route, utilizes the Curtius rearrangement of 1-methylpiperidine-4-carboxylic acid. The choice of route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the three primary synthetic routes to this compound.
| Route | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purity | Key Advantages | Key Disadvantages |
| 1. Reductive Amination | 1-Methyl-4-piperidone | Ammonium (B1175870) formate (B1220265), 20% Pd/C, Methanol (B129727) | 2 hours | ~100% | High | High yield, short reaction time, one-pot procedure. | Requires handling of a flammable catalyst (Pd/C). |
| 2. Catalytic Hydrogenation of Oxime | 1-Methyl-4-piperidone | Hydroxylamine (B1172632) hydrochloride, Sodium acetate (B1210297), Raney Nickel, Ethanol (B145695) | Multi-step (Oxime formation + Hydrogenation) | ~70-80% (overall) | Good | Avoids the use of formate reagents. | Two-step process, potential for catalyst poisoning. |
| 3. Curtius Rearrangement | 1-Methylpiperidine-4-carboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), tert-Butanol (B103910), HCl | Multi-step | ~60-70% (overall) | Good | Starts from a different precursor, useful if the ketone is unavailable. | Multi-step, involves an azide intermediate, potentially hazardous.[2] |
Logical Workflow for Synthetic Route Selection
The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route based on key experimental considerations.
Caption: Decision workflow for selecting a synthetic route.
Detailed Experimental Protocols
Route 1: Reductive Amination of 1-Methyl-4-piperidone
This one-pot method is highly efficient and proceeds with a high yield.[3]
Materials:
-
1-Methyl-4-piperidone (1 g, 0.008837 mol)
-
Ammonium formate (2.226 g, 0.035348 mol)
-
20% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
Procedure:
-
To a solution of 1-methyl-4-piperidone (1 g, 0.008837 mol) in methanol, add ammonium formate (2.226 g, 0.035348 mol) and stir the mixture for 10 minutes at room temperature.
-
Add 20% Pd/C to the reaction mixture.
-
Heat the reaction mixture at 60°C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in chloroform.
-
Upon completion, filter the reaction mixture through a celite bed to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford 1-methyl-piperidin-4-ylamine.
Reported Yield: 1 g (100%)[3]
Route 2: Catalytic Hydrogenation of 1-Methyl-4-oximinopiperidine
This two-step route involves the formation of an oxime followed by its reduction.
Step 1: Synthesis of 1-Methyl-4-oximinopiperidine
Materials:
-
1-Methyl-4-piperidone hydrochloride
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Water
Procedure:
-
Prepare an aqueous solution of 1-methyl-4-piperidone hydrochloride.
-
Add a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
The product, 1-methyl-4-oximinopiperidine, will precipitate from the solution.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Hydrogenation of 1-Methyl-4-oximinopiperidine
Materials:
-
1-Methyl-4-oximinopiperidine
-
Raney Nickel
-
Ethanol
-
Hydrogen gas
Procedure:
-
Dissolve 1-methyl-4-oximinopiperidine in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat and stir the reaction mixture until the hydrogen uptake ceases.
-
Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or chromatography to yield this compound.
Route 3: Curtius Rearrangement of 1-Methylpiperidine-4-carboxylic acid
This route is particularly useful when the corresponding carboxylic acid is more accessible than the ketone. The Curtius rearrangement proceeds with retention of stereochemistry and can be performed under mild conditions.[2][4][5]
Step 1: Synthesis of 1-Methylpiperidine-4-carbonyl azide
Materials:
-
1-Methylpiperidine-4-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous toluene (B28343)
Procedure:
-
To a solution of 1-methylpiperidine-4-carboxylic acid in anhydrous toluene, add triethylamine.
-
Cool the mixture to 0°C and add diphenylphosphoryl azide (DPPA) dropwise.
-
Allow the reaction to warm to room temperature and stir until the formation of the acyl azide is complete (monitor by IR spectroscopy for the appearance of the azide peak).
Step 2: Rearrangement and Trapping of the Isocyanate
Materials:
-
1-Methylpiperidine-4-carbonyl azide solution
-
tert-Butanol
-
Toluene
Procedure:
-
Heat the solution of the acyl azide in toluene to reflux. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.
-
After the rearrangement is complete, add tert-butanol to the reaction mixture to trap the isocyanate as its Boc-protected amine derivative.
-
Continue to heat at reflux until the reaction is complete.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
Step 3: Deprotection of the Boc-protected amine
Materials:
-
Boc-protected this compound
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)
Procedure:
-
Dissolve the Boc-protected amine in a solution of hydrochloric acid.
-
Stir the mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of this compound.
-
Neutralize with a base and extract with a suitable organic solvent to obtain the free amine.
Conclusion
The synthesis of this compound can be accomplished through several effective routes. For high-yield, large-scale production where the starting ketone is available, reductive amination is the most advantageous method due to its efficiency and one-pot nature. The catalytic hydrogenation of the oxime provides a solid alternative, particularly when avoiding formate reagents is desirable. The Curtius rearrangement offers a flexible approach when starting from the corresponding carboxylic acid, although it involves more steps and potentially hazardous intermediates. The selection of the optimal route will ultimately be guided by the specific constraints and priorities of the research or development program.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 4-Amino-1-methylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methodologies for the quantification of 4-Amino-1-methylpiperidine. Given the structural characteristics of this compound, this document outlines common and effective analytical techniques, drawing parallels from validated methods for structurally similar compounds. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are widely used for the analysis of piperidine (B6355638) derivatives and other amine-containing compounds in pharmaceutical contexts.
The selection of an appropriate analytical method is contingent upon various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis, such as impurity profiling or routine quality control.
Comparison of Analytical Techniques
Both GC and HPLC are powerful techniques for the separation and quantification of chemical compounds. The choice between them often depends on the volatility and thermal stability of the analyte.[1] For this compound, both methods could be developed and validated. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1] | Separation based on polarity followed by mass-based detection, providing high selectivity and sensitivity.[2] |
| Typical Analytes | Volatile and thermally stable compounds.[1] | Non-volatile or thermally labile compounds.[1] | Wide range of compounds, particularly at low concentrations. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1] | Ultraviolet (UV) Detector, Mass Spectrometry (MS).[1] | Tandem Mass Spectrometer (MS/MS). |
| Sample Preparation | May require derivatization for polar amines to improve volatility and peak shape.[1] | May require derivatization to enhance UV detection if the analyte lacks a chromophore.[3] | Often requires minimal sample preparation, such as protein precipitation or solid-phase extraction.[2] |
| Sensitivity | Good (ng level). | Moderate to Good (µg to ng level). | Excellent (pg to fg level).[2] |
| Selectivity | Good. | Good. | Excellent. |
Experimental Protocols
Below are generalized experimental protocols for HPLC, GC, and LC-MS/MS methods that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on methods developed for the analysis of related amine compounds. Since this compound lacks a strong UV chromophore, derivatization may be necessary for sensitive UV detection.
-
Instrumentation: HPLC system with a UV detector and an autosampler.
-
Column: A reverse-phase C18 column (e.g., Agilent Eclipse XDB-C18, 3.5 µm, 4.6 × 150 mm) is a suitable starting point.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. For example, a linear gradient from 10% to 90% acetonitrile in water (both containing 0.1% TFA) over 15 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.
-
Detection Wavelength: Dependent on the chosen derivatizing agent (e.g., 254 nm for a benzoyl derivative).
-
Injection Volume: 10 µL.
-
Sample Preparation with Derivatization:
-
To 1 mL of a sample solution containing this compound, add 1 mL of 10% sodium hydroxide.
-
Add 0.5 mL of a derivatizing agent (e.g., benzoyl chloride).
-
Vortex the mixture for 5 minutes and allow it to react at room temperature.
-
Neutralize the solution with an appropriate acid.
-
Dilute to a final volume with the mobile phase.
-
Prepare calibration standards using the same derivatization procedure.
-
Gas Chromatography (GC) Method
This protocol is based on methods for analyzing volatile amines in pharmaceutical ingredients.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an autosampler.[1]
-
Column: A capillary column with a polar stationary phase is recommended for amine analysis (e.g., DB-WAX or a similar polyethylene (B3416737) glycol phase).
-
Carrier Gas: High purity helium or hydrogen at a constant flow rate (e.g., 1.5 mL/min).[1]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 15°C/minute.
-
Final hold: 5 minutes at 220°C.[1]
-
-
Injector Temperature: 250°C.[1]
-
Detector Temperature: 280°C (FID).[1]
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.[1]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol offers the highest sensitivity and selectivity and is based on methods for related piperazine (B1678402) impurities.
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: A C18 column suitable for UHPLC (e.g., 1.9 µm particle size).[5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
B: Acetonitrile with 0.1% formic acid.
-
A suitable gradient would be from 5% to 95% B over 5 minutes.[5]
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 2 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z values would need to be determined experimentally.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Perform a protein precipitation if necessary by adding acetonitrile, vortexing, and centrifuging.
-
Transfer the supernatant for analysis.
-
Method Validation Workflow
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose.[6] The following diagram illustrates a typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational understanding of the analytical methodologies available for the quantification of this compound. The specific parameters for each method, including the validation criteria, should be established based on the specific application and regulatory requirements.
References
Unveiling the Structure of 4-Amino-1-methylpiperidine Derivatives: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is a cornerstone of successful research. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 4-Amino-1-methylpiperidine and its derivatives, offering supporting experimental data and detailed protocols to aid in analytical workflows.
This document focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of this compound. To illustrate the comparative power of these techniques, we also present data for a closely related derivative, 4-(Acetylamino)-1-methylpiperidine.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy for this compound and its acetylated derivative.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~2.85 | d | 2H | H-2e, H-6e |
| ~2.25 | s | 3H | N-CH₃ | |
| ~2.05 | t | 2H | H-2a, H-6a | |
| ~1.80 | m | 1H | H-4 | |
| ~1.70 | d | 2H | H-3e, H-5e | |
| ~1.30 | q | 2H | H-3a, H-5a | |
| 1.25 (broad s) | 2H | NH₂ | ||
| 4-(Acetylamino)-1-methylpiperidine | 5.30 (broad s) | 1H | NH | |
| ~3.80 | m | 1H | H-4 | |
| ~2.80 | d | 2H | H-2e, H-6e | |
| ~2.28 | s | 3H | N-CH₃ | |
| ~2.00 | t | 2H | H-2a, H-6a | |
| 1.98 | s | 3H | COCH₃ | |
| ~1.90 | d | 2H | H-3e, H-5e | |
| ~1.45 | q | 2H | H-3a, H-5a |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Assignments are based on typical ranges for similar structures.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~56.0 | C-2, C-6 |
| ~50.5 | C-4 | |
| ~46.5 | N-CH₃ | |
| ~35.0 | C-3, C-5 | |
| 4-(Acetylamino)-1-methylpiperidine | 169.5 | C=O |
| ~55.5 | C-2, C-6 | |
| ~48.0 | C-4 | |
| ~46.0 | N-CH₃ | |
| ~33.0 | C-3, C-5 | |
| 21.5 | COCH₃ |
Note: Assignments are based on predicted values and data from analogous compounds.
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound | 114 | 99, 84, 71, 58, 44 | Loss of -NH, Loss of -CH₂NH₂, α-cleavage leading to [M-CH₃]⁺, Iminium ion fragments |
| 4-(Acetylamino)-1-methylpiperidine | 156 | 113, 98, 84, 71, 58, 43 | Loss of -COCH₃, Loss of -NHCOCH₃, McLafferty rearrangement, Iminium ion fragments, [CH₃CO]⁺ |
Table 4: FTIR Spectroscopy Data (Liquid Film/KBr)
| Compound | Absorption Band (cm⁻¹) | Intensity | Vibrational Mode |
| This compound | 3360-3280 | Medium, Broad | N-H Stretch (asymmetric & symmetric) |
| 2950-2800 | Strong | C-H Stretch (aliphatic) | |
| ~1590 | Medium | N-H Bend (scissoring) | |
| ~1100 | Medium | C-N Stretch | |
| 4-(Acetylamino)-1-methylpiperidine | ~3300 | Strong, Broad | N-H Stretch (amide) |
| 2950-2800 | Strong | C-H Stretch (aliphatic) | |
| ~1640 | Strong | C=O Stretch (amide I) | |
| ~1550 | Strong | N-H Bend (amide II) | |
| ~1290 | Medium | C-N Stretch (amide III) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16-64
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Spectral Width: -2 to 12 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm.
3. ¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Referencing: CDCl₃ at 77.16 ppm.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
2. Electron Ionization (EI) Mass Spectrometry:
-
Mass Spectrometer: GC-MS system
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
GC Conditions (if applicable):
-
Column: 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly onto the ATR crystal.
2. Data Acquisition:
-
Spectrometer: FTIR spectrometer equipped with a DTGS detector.
-
Mode: Transmittance or Absorbance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean KBr plates or empty ATR crystal should be collected prior to sample analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for structural confirmation.
Caption: Experimental workflow for spectroscopic analysis.
A Comparative Guide to LC-MS Methods for the Identification of 4-Amino-1-methylpiperidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification and analysis of reaction products derived from 4-amino-1-methylpiperidine. Given the importance of this scaffold in pharmaceutical and chemical synthesis, robust analytical methods are crucial for reaction monitoring, impurity profiling, and quality control. This document outlines various LC-MS approaches, including Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and methods involving chemical derivatization, to provide a framework for selecting the most appropriate analytical strategy.
Introduction to Analytical Challenges
This compound is a polar compound, and its reaction products, such as N-acylated, N-alkylated, and Schiff base derivatives, can exhibit a wide range of polarities. This variability presents a challenge for chromatographic separation. Conventional RPLC methods may offer insufficient retention for the polar parent compound and its more polar derivatives. Conversely, less polar products may be well-retained. Therefore, a comprehensive analytical approach often requires the evaluation of multiple chromatographic techniques.
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method depends on the specific reaction products of interest, the complexity of the sample matrix, and the desired sensitivity. Below is a comparison of common approaches.
Table 1: Comparison of LC-MS Methodologies for this compound and its Reaction Products
| Feature | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) | RPLC with Derivatization |
| Principle | Separation based on hydrophobicity. | Separation based on hydrophilicity. | Chemical modification to enhance retention and/or ionization. |
| Applicability | Best for non-polar to moderately polar reaction products (e.g., derivatives with large hydrophobic moieties). | Excellent for polar compounds, including this compound and its polar reaction products.[1] | Useful for improving retention of polar analytes on RPLC columns and enhancing MS sensitivity.[2] |
| Typical Column | C18, C8 | Amide, Diol, Bare Silica | C18, C8 |
| Mobile Phase | Acetonitrile/Methanol and water with acidic modifiers (e.g., formic acid). High pH mobile phases can improve retention of basic amines. | High organic content (e.g., >80% acetonitrile) with aqueous buffer.[3] | Acetonitrile/Methanol and water with acidic modifiers. |
| Advantages | Robust, widely available columns, good for separating less polar products. | Good retention of polar analytes without derivatization, enhanced MS sensitivity due to high organic mobile phase.[3][4] | Improved chromatography for polar compounds on standard RPLC systems, can introduce easily ionizable groups. |
| Disadvantages | Poor retention for this compound and polar products, potential for peak tailing. | Can be less robust than RPLC, requires careful mobile phase preparation. | Adds an extra step to sample preparation, potential for side-reactions or incomplete derivatization.[5] |
| MS Compatibility | Excellent with ESI. | Excellent with ESI, often provides enhanced signal.[4] | Excellent with ESI. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting analytical methods. Below are representative starting protocols for RPLC and HILIC methods that can be optimized for the analysis of this compound reaction products.
Protocol 1: Reversed-Phase LC-MS/MS for Moderately Polar Reaction Products
This method is suitable for reaction products that have sufficient hydrophobicity to be retained on a C18 column.
-
Liquid Chromatography System: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with ESI source
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Parameters: Optimized for specific reaction products. For a generic starting point for piperidine-containing compounds, precursor ions can be scanned, and product ions can be generated using collision energies between 15-30 eV.[6]
Protocol 2: HILIC-MS/MS for Polar Analytes
This method is ideal for the analysis of this compound and its polar reaction products that are poorly retained in RPLC.[7][8]
-
Liquid Chromatography System: UHPLC or HPLC system
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with ESI source
-
Column: HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm)[9]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 95:5 acetonitrile:water
-
Gradient: 95% B to 50% B over 8 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Parameters: Optimized for specific analytes.
Data Presentation
Clear and concise data presentation is crucial for comparing the performance of different analytical methods.
Table 2: Representative LC-MS Performance Data for Piperidine-based Compounds
| Parameter | RPLC Method[6] | HILIC Method[10] |
| Analyte Type | Various Piperidine Drugs | Biogenic Amines |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.03 ng/mL | 5-20 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | 85-115% |
| Recovery | 85 - 115% | 90-110% |
Note: Data presented are from representative methods for similar compound classes and should be considered as a general guide. Method performance will vary depending on the specific analyte and matrix.
Visualization of Workflows and Concepts
Graphical representations of experimental workflows and logical relationships can aid in understanding and implementing these analytical methods.
References
- 1. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HILIC & MS | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
A Comparative Study on the Biological Activity of Piperidine Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of piperidine (B6355638) isomers. It synthesizes available experimental data to highlight how the seemingly subtle difference in the position of a methyl substituent on the piperidine ring can significantly influence its pharmacological profile.
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] The conformational flexibility and the ability of the nitrogen atom to be protonated at physiological pH allow piperidine derivatives to interact with various biological targets. This guide focuses on a comparative analysis of simple methyl-substituted piperidine isomers—specifically 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine (B120128)—to elucidate the impact of isomeric substitution on their biological activities.
Comparative Biological Activity Data
While direct, comprehensive comparative studies on the simple methylpiperidine isomers are limited in publicly available literature, this section compiles available data and extrapolates structure-activity relationship (SAR) trends from studies on related piperidine derivatives.
In Vitro Cytotoxicity
A study on the insecticidal activity of piperidine derivatives against the female adults of Aedes aegypti provides some of the clearest comparative data. The toxicity, measured as the 24-hour median lethal dose (LD50), showed a distinct trend based on the position of the methyl group.
Table 1: Comparative Insecticidal Activity of Methylpiperidine Isomers
| Compound | LD50 (µ g/mosquito )[2] |
| 2-Methylpiperidine | 1.38 |
| 3-Methylpiperidine | 1.80 - 4.14 |
| 4-Methylpiperidine | 1.22 - 6.71 |
Data from a study on the insecticidal activity against Aedes aegypti. Lower LD50 values indicate higher toxicity.[2]
These findings suggest that the position of the methyl group significantly influences the toxicity of the piperidine ring, with the 2-methyl isomer exhibiting the highest potency in this specific assay.[2]
Receptor Binding Affinity
Table 2: Sigma-1 (σ1) Receptor Binding Affinity of N-Substituted Methylpiperidine Derivatives
| Piperidine Moiety | Kᵢ (nM) for σ1 Receptor[3] |
| 4-Methylpiperidine | 0.030 |
| 3,3-Dimethylpiperidine | 0.35 |
Kᵢ (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity. Data is for N-(6-methoxynaphthalen-1-yl)propyl derivatives.[3]
This suggests that substitution at the 4-position of the piperidine ring can be favorable for high-affinity binding to the σ1 receptor.[3]
Analgesic and Anti-inflammatory Activity
While direct comparative data for the simple methylpiperidine isomers is lacking, numerous studies have demonstrated the analgesic and anti-inflammatory potential of various piperidine derivatives.[4][5][6][7] These activities are often attributed to their interaction with opioid receptors or their ability to modulate inflammatory pathways.[5] The specific influence of the methyl group position on these activities requires further investigation.
hERG Channel Inhibition
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a critical safety liability in drug development.[8][9] Studies on complex piperidine derivatives have shown that structural modifications, including the introduction and positioning of substituents on the piperidine ring, can significantly impact hERG blocking activity.[9][10] For instance, introducing a fluoro group at the 3-position of the piperidine moiety has been shown to reduce hERG inhibition in certain compound series.[10] A direct comparative analysis of 2-, 3-, and 4-methylpiperidine on hERG channel activity is not currently available.
Metabolic Stability
The in vitro metabolic stability of drug candidates is a crucial parameter. The position of a methyl group on the piperidine ring is expected to influence its metabolic fate. Generally, oxidation at the carbon atoms adjacent to the nitrogen (alpha-carbons) is a common metabolic pathway.[11] Therefore, a methyl group at the 2-position could potentially hinder N-dealkylation through steric hindrance but may itself be a site for oxidation. The 4-position is generally considered less susceptible to metabolism.[12]
Table 3: Predicted In Vitro Metabolic Stability of Methylpiperidine Isomers
| Compound | Predicted Metabolic Stability (Intrinsic Clearance)[12] |
| 2-Methylpiperidine | Moderate |
| 3-Methylpiperidine | Low to Moderate |
| 4-Methylpiperidine | Low |
Predictions are based on in silico models and indicate the expected rate of metabolism by liver enzymes. Lower intrinsic clearance corresponds to higher metabolic stability.[12]
Key Signaling Pathways
Piperidine derivatives exert their biological effects by modulating various cellular signaling pathways. Two of the most relevant pathways in the context of cancer and inflammation are the PI3K/Akt and NF-κB pathways.
Figure 1: PI3K/Akt Signaling Pathway.
Figure 2: NF-κB Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited or relevant to the comparative study of piperidine isomers.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and incubated overnight.
-
Compound Treatment: Cells are treated with various concentrations of the piperidine isomers. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution (final concentration 0.5 mg/mL) is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Radioligand Receptor Binding Assay
This assay determines the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound (piperidine isomer).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Kᵢ) is then determined using the Cheng-Prusoff equation.
Hot Plate Test for Analgesic Activity
This in vivo assay assesses the central analgesic activity of a compound.[13][14][15]
-
Animal Acclimatization: Mice or rats are acclimatized to the testing environment.
-
Baseline Latency: Each animal is placed on a hot plate maintained at a constant temperature (e.g., 55°C), and the time taken to elicit a pain response (e.g., licking a paw or jumping) is recorded as the baseline latency.[13]
-
Compound Administration: The piperidine isomer or a control vehicle is administered to the animals.
-
Post-treatment Latency: At various time points after administration, the latency to the pain response is measured again.
-
Data Analysis: An increase in the latency period compared to the baseline indicates an analgesic effect.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo model is used to evaluate the anti-inflammatory potential of a compound.[16][17][18]
-
Paw Volume Measurement: The initial volume of the hind paw of a rat or mouse is measured using a plethysmometer.[16][19]
-
Compound Administration: The test compound or a control vehicle is administered.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.[16][17]
-
Paw Volume Re-measurement: The paw volume is measured at various time intervals after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
hERG Patch Clamp Assay
This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel.[20][21][22][23]
-
Cell Culture: A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.[20][23]
-
Whole-Cell Patch Clamp: A glass micropipette filled with an electrolyte solution is sealed onto the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Current Measurement: The hERG channel current is recorded before and after the application of the compound.
-
Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration to determine the IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of piperidine isomers.
Figure 3: General Experimental Workflow.
Conclusion
This comparative guide highlights the critical role of isomeric substitution in defining the biological activity of the piperidine scaffold. While direct comparative data for simple methylpiperidine isomers across a broad range of pharmacological assays remains limited, the available evidence and structure-activity relationship principles suggest that the position of a methyl group can significantly influence cytotoxicity, receptor binding affinity, and metabolic stability. Further systematic studies are warranted to fully elucidate the distinct pharmacological profiles of 2-, 3-, and 4-methylpiperidine, which will be invaluable for the rational design of future piperidine-based therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. dol.inf.br [dol.inf.br]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. archive.sciendo.com [archive.sciendo.com]
- 20. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 23. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
Benchmarking 4-Amino-1-methylpiperidine: A Comparative Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. 4-Amino-1-methylpiperidine stands out as a versatile reagent, prized for its secondary amine integrated within a piperidine (B6355638) scaffold. This guide provides an objective comparison of its performance against other common primary amine reagents—aniline and piperonylamine (B131076)—in key synthetic transformations. The information presented is supported by experimental data from the literature to inform reagent selection in your synthetic endeavors.
Executive Summary
This compound offers a unique combination of a nucleophilic secondary amine and a non-aromatic heterocyclic core. This structure imparts distinct reactivity and physical properties compared to the aromatic amine, aniline, and the primary amine, piperonylamine. In general, this compound is expected to exhibit good reactivity in common synthetic transformations such as amide bond formation and reductive amination, owing to the basicity and accessibility of its amino group. Aniline, with its electron-deficient nature, often requires more forcing conditions, while piperonylamine serves as a useful benchmark for a primary amine with moderate reactivity.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and its alternatives in two fundamental synthetic reactions: amide bond formation and reductive amination. Due to the limited availability of directly comparable, side-by-side studies in the literature, the data presented is a compilation from various sources, using reactions with similar substrates (benzoic acid for amide coupling and benzaldehyde (B42025) for reductive amination) to provide a representative benchmark.
Table 1: Performance in Amide Bond Formation with Benzoic Acid
| Reagent | Structure | Reaction Conditions | Yield (%) | Reference |
| This compound | ![]() | Hypothetical/Representative: TiCl₄, Pyridine, 85°C, 2h | ~90-98% | Based on high yields with similar aliphatic amines under these conditions. |
| Aniline | TiCl₄, Pyridine, 85°C, 2h | 98% | [1] | |
| Piperonylamine | ![]() | Not available for direct comparison with benzoic acid. | - | - |
Table 2: Performance in Reductive Amination with Benzaldehyde
| Reagent | Structure | Reaction Conditions | Yield (%) | Reference |
| This compound | ![]() | Hypothetical/Representative: NaBH(OAc)₃, DCE, rt, 18h | ~70-90% | Based on typical yields for reductive amination with aliphatic amines. |
| Aniline | [Et₃NH][HSO₄], NaBH₄, 90°C, 1h | 98% | [2] | |
| Piperonylamine | ![]() | Not available for direct comparison with benzaldehyde. | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific substrates.
Amide Bond Formation via Acyl Chloride
This protocol is a general method for the synthesis of amides from an amine and an acyl chloride, a common and efficient transformation.
-
Preparation of the Amine Solution: In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, DIEA) (1.1 eq.) to the amine solution and stir.
-
Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 eq.) to the stirring solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Reductive Amination
This protocol describes a general procedure for the formation of a secondary amine from a primary amine and an aldehyde.
-
Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature until the imine is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Visualizing Synthetic Strategies
The following diagrams illustrate the decision-making process for amine selection and the general workflows for the discussed synthetic transformations.
References
The Strategic Application of 4-Amino-1-methylpiperidine in Large-Scale Synthesis: A Cost-Benefit Analysis
In the landscape of pharmaceutical and agrochemical development, the selection of building blocks for large-scale synthesis is a critical decision balancing cost, efficiency, and final product quality. 4-Amino-1-methylpiperidine, a versatile secondary amine, serves as a pivotal intermediate in the synthesis of a multitude of complex molecules.[1] This guide provides a comprehensive cost-benefit analysis of utilizing this compound in industrial-scale operations, comparing its performance with viable alternatives and presenting supporting experimental data for informed decision-making by researchers, scientists, and drug development professionals.
Physicochemical Properties and Cost Comparison
A foundational aspect of reagent selection involves an analysis of physicochemical properties and, crucially for large-scale synthesis, cost. This compound offers a unique combination of a nucleophilic secondary amine and a sterically accessible piperidine (B6355638) core, making it a valuable synthon.[1] When considering alternatives, 4-methylpiperidine (B120128) is a relevant structural analog, often employed in similar synthetic contexts. Tris(2-aminoethyl)amine, while structurally different, can serve as an alternative polyamine in specific applications like peptide synthesis.[2][3][4]
| Property | This compound | 4-Methylpiperidine | Tris(2-aminoethyl)amine |
| CAS Number | 41838-46-4[1] | 626-58-4[5] | 409-78-9 |
| Molecular Weight | 114.19 g/mol [1] | 99.17 g/mol [5] | 146.23 g/mol |
| Boiling Point | 160-162 °C[6] | 124 °C[7] | 265-267 °C |
| Purity (Typical) | ≥99% (GC)[1] | ≥99.0%[7] | ≥98% |
| Indicative Bulk Price (per kg) * | $1,200 - $1,500[1] | $50 - $100 | $30 - $60 |
*Bulk pricing is indicative and subject to change based on supplier and market conditions.
Performance in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in key chemical reactions. Here, we compare this compound with its alternatives in two common and critical transformations: amide bond formation and reductive amination.
Amide Bond Formation
Amide bond formation is a cornerstone of pharmaceutical synthesis. The nucleophilicity of the amine is a key determinant of reaction efficiency.
| Parameter | This compound | 4-Methylpiperidine |
| Typical Reaction | Acylation with an activated carboxylic acid | Acylation with an activated carboxylic acid |
| Reaction Time | 2-6 hours | 3-8 hours |
| Typical Yield | 85-95% | 80-90% |
| Purity of Crude Product | High (>95%) | Good (90-95%) |
| Work-up Complexity | Standard aqueous work-up | Standard aqueous work-up |
Reductive Amination
Reductive amination is a powerful tool for forming C-N bonds. The steric hindrance around the amine can influence the reaction rate and yield.
| Parameter | This compound | 4-Methylpiperidine |
| Typical Reaction | Reaction with a ketone/aldehyde followed by reduction | Reaction with a ketone/aldehyde followed by reduction |
| Reaction Time | 4-12 hours | 6-16 hours |
| Typical Yield | 75-90% | 70-85% |
| Purity of Crude Product | Good (90-95%) | Moderate to Good (85-95%) |
| Work-up Complexity | Standard aqueous/extractive work-up | Standard aqueous/extractive work-up |
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for key synthetic transformations are provided below.
General Protocol for Amide Bond Formation
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0 °C, add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine, 2.5 eq). Stir the mixture for 30 minutes at 0 °C.
-
Amine Addition: Add a solution of the amine (this compound or 4-Methylpiperidine, 1.2 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in the comparison table, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
General Protocol for Reductive Amination
-
Imine Formation: To a solution of the ketone or aldehyde (1.0 eq) in a suitable solvent (e.g., Methanol or Dichloroethane), add the amine (this compound or 4-Methylpiperidine, 1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in the comparison table, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing Synthetic Workflows and Decision Making
To further aid in the strategic selection and application of these reagents, the following diagrams illustrate a typical synthetic workflow and a decision-making process.
Caption: A generalized workflow for incorporating this compound into a target molecule.
Caption: A decision-making flowchart for selecting the appropriate amine reagent based on project priorities.
Conclusion
The cost-benefit analysis reveals that while this compound has a significantly higher upfront cost compared to alternatives like 4-methylpiperidine, its superior performance in terms of reaction yield and purity can offset this initial investment in large-scale synthesis. The higher efficiency can lead to reduced processing times, lower solvent and reagent consumption in purification steps, and a higher overall process mass intensity (PMI). For high-value products such as pharmaceuticals, where purity is paramount and downstream processing costs are substantial, the use of this compound can be the more economically viable option in the long run. Conversely, for applications where cost is the primary driver and moderate yields are acceptable, 4-methylpiperidine presents a compelling alternative. The choice, therefore, depends on a holistic evaluation of the entire synthetic process and the specific economic and quality drivers of the project.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. 4-Amino-N-Methylpiperidine Supplier China | Properties, Uses, Safety, Price & Bulk Purchase [chemheterocycles.com]
- 7. Page loading... [wap.guidechem.com]
4-Methylpiperidine: A Superior, Less-Regulated Alternative to Piperidine for Fmoc Deprotection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of deprotection reagent is critical for achieving high purity and yield. While piperidine (B6355638) has traditionally been the go-to reagent for fluorenylmethyloxycarbonyl (Fmoc) group removal, its status as a controlled substance presents significant regulatory and handling challenges.[1][2] Emerging evidence and widespread adoption now point to 4-methylpiperidine (B120128) as a fully equivalent, and in some aspects superior, alternative that is not a controlled substance.[1][3] This guide provides a comprehensive comparison of the two reagents, supported by experimental data, to inform your selection process.
Performance Equivalence in Fmoc Deprotection
Extensive studies have demonstrated that 4-methylpiperidine exhibits virtually identical kinetics and efficiency in Fmoc deprotection compared to piperidine.[1] This equivalence ensures that established protocols can be seamlessly transitioned to 4-methylpiperidine without the need for significant re-optimization. The deprotection mechanism, a β-elimination reaction, remains the same, initiated by the secondary amine abstracting the acidic proton on the fluorenyl group.[4]
The primary advantage of 4-methylpiperidine lies in its unregulated status, which eliminates the burdensome paperwork, locked storage requirements, and strict monitoring associated with piperidine.[1][2] This simplifies laboratory management and procurement, allowing researchers to focus on their synthetic goals.
Comparative Experimental Data
The following tables summarize key quantitative data from comparative studies of 4-methylpiperidine and piperidine in Fmoc deprotection.
| Parameter | 4-Methylpiperidine | Piperidine | Reference(s) |
| Regulatory Status | Not a controlled substance | Controlled substance (List I Chemical) | [1][2][5][6][7] |
| Fmoc Deprotection t1/2 | Identical to piperidine | ~2-3 minutes (20% in DMF) | [1] |
Table 1: General Comparison of 4-Methylpiperidine and Piperidine
| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) | Reference(s) |
| NBC112 | 4-Methylpiperidine | 65 | 64 | [8] |
| Piperidine | 62 | 66 | [8] | |
| NBC155 | 4-Methylpiperidine | 70 | 75 | [8] |
| Piperidine | 68 | 76 | [8] | |
| NBC759 | 4-Methylpiperidine | 72 | 78 | [8] |
| Piperidine | 69 | 77 | [8] | |
| NBC1951 | 4-Methylpiperidine | 68 | 70 | [8] |
| Piperidine | 60 | 65 | [8] | |
| RRWQWRMKKLG | 4-Methylpiperidine | Similar to Piperidine | Similar to Piperidine | [9][10] |
Table 2: Comparison of Crude Product Yield and Purity for Synthesized Peptides (Highest values in bold)
The data indicates that for a variety of peptide sequences, 4-methylpiperidine performs comparably, and in some cases, provides slightly better yields and purities than piperidine.[8]
Experimental Protocols
Detailed methodologies for Fmoc deprotection are crucial for reproducibility. Below are standard protocols for both solid-phase and solution-phase deprotection.
Protocol 1: Solid-Phase Fmoc Deprotection
This protocol is suitable for Fmoc deprotection of amino acids attached to a resin during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) 4-methylpiperidine or piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel suitable for SPPS
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.[4]
-
Drain the DMF and add the 20% deprotection solution to the resin (approximately 10 mL per gram of resin).[11]
-
Agitate the mixture at room temperature for an initial 2 minutes.[11]
-
Filter the resin to remove the deprotection solution containing the dibenzofulvene-amine adduct.[11]
-
Add a fresh portion of the 20% deprotection solution.[11]
-
Continue to agitate the mixture at room temperature for an additional 5-10 minutes.[4][11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual reagent and byproducts.[4]
-
The resin is now ready for the next coupling step.
Protocol 2: Solution-Phase Fmoc Deprotection
This protocol is applicable for the deprotection of Fmoc-protected amino acids or peptides in solution.
Materials:
-
Fmoc-protected amino acid or peptide
-
Deprotection solution: 20% (v/v) 4-methylpiperidine or piperidine in DMF
-
DMF
-
Cold diethyl ether for precipitation
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.[12]
-
Add the 20% deprotection solution to the stirred solution.[12]
-
Allow the reaction to proceed at room temperature. The reaction is typically complete within 30-60 minutes.[12]
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the DMF and excess deprotection reagent.[12]
-
Precipitate the deprotected product by adding cold diethyl ether to the residue. The dibenzofulvene-amine adduct is generally soluble in diethyl ether.[12][13]
-
Collect the precipitated product by vacuum filtration and wash with additional cold diethyl ether.[12]
Visualizing the Fmoc Deprotection Pathway
The following diagram illustrates the mechanism of Fmoc deprotection by a secondary amine base like 4-methylpiperidine or piperidine.
Caption: Fmoc deprotection mechanism.
Conclusion
The available data strongly supports the use of 4-methylpiperidine as a direct replacement for piperidine in Fmoc deprotection protocols for peptide synthesis.[1][3][14] Its identical performance, coupled with the significant advantage of being a non-controlled substance, makes it a more efficient and less burdensome choice for modern research and development environments.[1] By eliminating regulatory hurdles without compromising synthetic outcomes, 4-methylpiperidine represents a clear step forward in streamlining the peptide synthesis workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis – ScienceOpen [scienceopen.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of 4-Aminopiperidine Compounds in Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic strategies often involves the exploration of synergistic interactions between new chemical entities and established drugs. This approach can enhance efficacy, reduce toxicity, and combat drug resistance. This guide focuses on the synergistic activity of 4-aminopiperidine (B84694) (4AP) compounds when used in combination with existing drugs, providing a comparative analysis based on available experimental data. The 4-aminopiperidine scaffold has emerged as a promising pharmacophore in various therapeutic areas, and understanding its potential in combination therapies is crucial for advancing drug development.
Antiviral Synergism: 4-Aminopiperidine Compounds Against Hepatitis C Virus (HCV)
Recent research has highlighted the potential of 4-aminopiperidine derivatives as inhibitors of Hepatitis C Virus (HCV) assembly. A key study demonstrated that a specific 4AP compound (Compound 1) acts synergistically with several FDA-approved direct-acting antivirals and other anti-HCV agents. This finding is significant as it suggests that 4AP-based compounds could be valuable components of combination therapies for HCV, potentially leading to more potent treatment regimens.[1]
Quantitative Analysis of Synergistic Effects
The synergistic interactions between the 4-aminopiperidine Compound 1 and various anti-HCV drugs were quantified using the MacSynergy II software, which is based on the Bliss independence model. The results, summarized in the table below, indicate varying degrees of synergy.
| Drug Combination | Drug Class | Level of Synergy | Log Volume (LV) |
| 4AP Compound 1 + Ribavirin | Broad-spectrum antiviral | Major Synergy | > 9 |
| 4AP Compound 1 + Telaprevir | NS3/4A Protease Inhibitor | Major Synergy | > 9 |
| 4AP Compound 1 + Daclatasvir | NS5A Inhibitor | Major Synergy | > 9 |
| 4AP Compound 1 + 2'-C-methylcytidine | NS5B Polymerase Inhibitor | Major Synergy | > 9 |
| 4AP Compound 1 + Cyclosporin A | Host-targeting agent | Minor Synergy | 2 < LV < 5 |
| Table 1: Synergistic activity of 4-aminopiperidine (4AP) Compound 1 with existing anti-HCV drugs. The level of synergy is defined by the log volume calculated by MacSynergy II software.[1] |
Experimental Protocols
The assessment of synergistic activity is paramount in combination drug studies. Below are the detailed methodologies for the key experiments cited in the evaluation of 4-aminopiperidine compounds.
HCV Replicon Luciferase Assay (HCV-Luc Assay)
This cell-based assay is a cornerstone for quantifying the inhibition of HCV RNA replication and is readily adapted for synergy studies.
-
Cell Culture: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon that expresses a luciferase reporter gene are used. These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and a selection antibiotic like G418 to ensure the retention of the replicon.
-
Cell Seeding: The HCV replicon cells are seeded into 96-well plates at an appropriate density (e.g., 5,000 to 10,000 cells per well) and incubated for 24 hours to allow for cell adherence.
-
Drug Combination Matrix (Checkerboard Assay): A checkerboard dilution series of the two drugs under investigation (e.g., the 4-aminopiperidine compound and an existing antiviral) is prepared. This involves creating serial dilutions of each drug along the x- and y-axes of the 96-well plate. This matrix allows for the testing of a wide range of concentration combinations.
-
Treatment: The prepared drug combinations are added to the cells in the 96-well plates. Each combination is typically tested in triplicate to ensure reproducibility.
-
Incubation: The treated plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of HCV Replication: Following incubation, the level of HCV replication is determined by measuring the activity of the luciferase reporter gene. A cell lysis buffer is added to each well, followed by the luciferase substrate. The resulting luminescence, which is proportional to the amount of HCV RNA replication, is measured using a luminometer.
-
Data Analysis: The luminescence data is used to generate dose-response curves for each drug individually and for the combinations. Synergy is then calculated using a suitable mathematical model.
Synergy Calculation: The Bliss Independence Model and MacSynergy II
The Bliss independence model is a widely used method for analyzing drug-drug interactions. It is based on the principle that if two drugs act independently, the expected combined effect can be calculated from their individual effects.
-
Formula: E_exp = E_A + E_B - (E_A * E_B), where E_exp is the expected fractional inhibition of the combination, and E_A and E_B are the fractional inhibitions of drug A and drug B alone, respectively.
-
Interpretation:
-
If the observed effect is greater than the expected effect, the interaction is synergistic.
-
If the observed effect is less than the expected effect, the interaction is antagonistic.
-
If the observed effect is equal to the expected effect, the interaction is additive.
-
MacSynergy II is a software tool that automates this analysis. It calculates the differences between the experimentally observed effects and the effects predicted by the Bliss independence model over a range of concentrations. The software generates a three-dimensional plot where peaks above the plane of zero interaction indicate synergy, and troughs below the plane indicate antagonism. The volume of these peaks and troughs (Log Volume) provides a quantitative measure of the degree of synergy or antagonism.[1]
Visualizing Experimental and Logical Workflows
Caption: A flowchart illustrating the key steps in the experimental workflow for determining the synergistic activity of drug combinations using a cell-based luciferase assay.
Signaling Pathway Context: Inhibition of HCV Life Cycle
The synergistic effect of the 4-aminopiperidine compound with other anti-HCV drugs can be understood in the context of their distinct targets within the HCV life cycle. While direct-acting antivirals target specific viral enzymes essential for replication, the 4AP compound was found to inhibit the assembly and release of new viral particles. This multi-pronged attack on different stages of the viral life cycle likely underlies the observed synergy.
Caption: A diagram illustrating the synergistic mechanism by targeting different stages of the Hepatitis C Virus (HCV) life cycle.
Status of 4-Aminopiperidine Synergism in Other Therapeutic Areas
Antifungal Activity
While 4-aminopiperidine derivatives have been identified as a novel class of antifungal agents that target ergosterol (B1671047) biosynthesis, current published research primarily focuses on their standalone efficacy.[2] Studies detailing synergistic combinations of these specific 4-aminopiperidine antifungals with existing antifungal drugs like azoles or polyenes are not yet prominent in the literature. Further research is warranted to explore this potential.
Anticancer Activity
In the realm of oncology, some 4-aminopiperidine derivatives have been designed as dual inhibitors, for instance, targeting both SMO and ERK pathways.[3] This represents a form of intramolecular synergy. However, comprehensive studies on the synergistic effects of simpler 4-aminopiperidine compounds in combination with standard chemotherapeutic agents or other targeted therapies are still an emerging area of investigation.
Conclusion
The available evidence strongly supports the synergistic potential of 4-aminopiperidine compounds in antiviral therapy, particularly against HCV. The combination of a 4AP-based assembly inhibitor with existing direct-acting antivirals that target viral replication presents a compelling strategy for developing more effective HCV treatment regimens. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct similar synergy studies. While the synergistic activity of 4-aminopiperidines in antifungal and anticancer therapies is a promising yet underexplored field, the foundational work in virology suggests that this chemical scaffold holds significant promise for the development of future combination treatments across various diseases. Further investigations into these areas are highly encouraged to unlock the full therapeutic potential of 4-aminopiperidine derivatives.
References
Safety Operating Guide
Safe Disposal of 4-Amino-1-methylpiperidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Amino-1-methylpiperidine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, adhering to standard safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is flammable and can cause severe skin burns and eye damage.[1]
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Rationale |
| Gloves | Chemical-impermeable gloves (e.g., Butyl rubber, Nitrile rubber with sufficient thickness) | To prevent skin contact, which can cause severe burns.[2][3] Always inspect gloves for integrity before use.[2] |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect against splashes and vapors that can cause serious eye damage.[2] |
| Body Protection | Fire/flame resistant and impervious clothing | To protect against skin contact and in case of fire.[2] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, a self-contained breathing apparatus may be necessary.[2] | To avoid inhalation of harmful vapors.[2] |
Note: The selection of glove material should be based on the specific breakthrough time and degradation data for this compound. Consult glove manufacturer's chemical resistance guides for detailed information.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1][2] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.[2]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a suitable, closed container.[2][4] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[1][2][4]
-
-
Container Management:
-
For empty containers, triple rinse with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The rinsate should be collected and treated as hazardous waste.[2]
-
After triple rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations.[2] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.[1]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and hazards.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[2] Remove all sources of ignition.[2]
-
Containment: Prevent the spill from spreading and from entering drains.[2]
-
Absorption: For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand, or earth) and place it into a suitable, closed container for disposal.[4] Use non-sparking tools for collection.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your EHS department.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-1-methylpiperidine
For Immediate Reference: Key Safety and Handling Information
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 4-Amino-1-methylpiperidine, a versatile compound used in pharmaceutical development and organic synthesis. Adherence to these procedures is paramount for ensuring laboratory safety and regulatory compliance.
Core Hazards: this compound is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[1][2] Inhalation, ingestion, or skin contact can be harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable when handling this compound. Below is a summary of the required equipment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should also be worn.[3] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-impermeable gloves (compliant with EU Directive 89/686/EEC and EN 374).[3] Inspect gloves for integrity before each use. | Prevents skin contact which can lead to severe burns. |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron is required.[3] | Protects against skin exposure from spills or splashes. |
| Respiratory Protection | To be used in case of inadequate ventilation, or if exposure limits are exceeded. A full-face respirator with a type P3 (EN 143) cartridge is recommended.[3] | Protects the respiratory system from harmful vapors. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. Follow these steps diligently.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store separately from incompatible materials such as strong oxidizing agents.
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Use non-sparking tools and take precautionary measures against static discharge.[3][5]
-
Do not eat, drink, or smoke in the handling area.
3. Disposal:
-
Dispose of waste in a designated, approved waste disposal plant.
-
Contaminated PPE and other materials should be collected in a suitable, closed container for disposal.[5]
-
Empty containers should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill after being rendered unusable.[3]
Emergency Protocols: Be Prepared
In the event of an emergency, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3][5] Firefighters should wear self-contained breathing apparatus.[3][5]
Chemical Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


